molecular formula C9H11N5 B1415150 2-Piperazino-4-pyrimidinecarbonitrile CAS No. 1135283-54-3

2-Piperazino-4-pyrimidinecarbonitrile

Cat. No.: B1415150
CAS No.: 1135283-54-3
M. Wt: 189.22 g/mol
InChI Key: GCSQTXKOGMEAGM-UHFFFAOYSA-N
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Description

2-Piperazino-4-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-piperazin-1-ylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-7-8-1-2-12-9(13-8)14-5-3-11-4-6-14/h1-2,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSQTXKOGMEAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268892
Record name 2-(1-Piperazinyl)-4-pyrimidinecarbonitrile
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Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-54-3
Record name 2-(1-Piperazinyl)-4-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Piperazinyl)-4-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Piperazino-4-pyrimidinecarbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Bifunctional Scaffolds in Medicinal Chemistry

Executive Summary

2-Piperazino-4-pyrimidinecarbonitrile (CAS: 940284-53-3) represents a critical "privileged structure" in modern drug discovery.[1] As a bifunctional heterocyclic intermediate, it bridges the gap between solubility-enhancing moieties (the piperazine ring) and electrophilic warheads (the C4-nitrile).[1] This guide analyzes its physicochemical profile, synthetic accessibility via nucleophilic aromatic substitution (


), and its divergent utility in developing kinase inhibitors and covalent modifiers (e.g., Cathepsin K inhibitors).[1]

Molecular Identity & Physicochemical Profile[1][2]

This molecule is characterized by a pyrimidine core substituted at the 2-position with a piperazine ring and at the 4-position with a nitrile group.[1] The electron-deficient pyrimidine ring, further activated by the electron-withdrawing cyano group, creates a unique electronic environment that influences both stability and reactivity.[1]

Table 1: Physicochemical Datasheet
PropertyValueContext for Drug Design
CAS Number 940284-53-3Unique Identifier
Formula

High Nitrogen Content (N-Heterocycle)
Molecular Weight 189.22 g/mol Fragment-based drug discovery (FBDD) friendly (<200 Da)
XLogP3-AA 0.1Highly polar; excellent solubility profile
H-Bond Donors 1 (Piperazine NH)Handle for further derivatization
H-Bond Acceptors 5High capacity for solvent/protein interaction
TPSA 64.8 ŲGood membrane permeability predictor (<140 Ų)
pKa (Predicted) ~8.5 (Piperazine)Basic center; likely protonated at physiological pH

Data Source: PubChem Computed Properties [1]

Synthetic Routes & Mechanistic Insight

The primary route to this compound relies on the inherent regioselectivity of the pyrimidine ring.[1]

The Regioselectivity Paradigm

In 2,4-disubstituted pyrimidines, the C4 position is typically more electrophilic due to the para-like relationship with N1.[1] However, to synthesize the title compound (where the nitrile is at C4 and piperazine at C2), one typically starts with 2-chloro-4-pyrimidinecarbonitrile .[1]

The presence of the C4-nitrile (strongly electron-withdrawing) activates the C2-chloride toward Nucleophilic Aromatic Substitution (


).[1]
Experimental Protocol: Displacement

Objective: Synthesis of this compound from 2-chloro-4-pyrimidinecarbonitrile.

  • Reagents:

    • Substrate: 2-Chloro-4-pyrimidinecarbonitrile (1.0 eq)[1]

    • Nucleophile: Piperazine (3.0 eq) — Excess is critical to prevent bis-alkylation or dimerization.[1]

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.0 eq)[1]
      
    • Solvent: Acetonitrile (MeCN) or DMF (Dry).[1]

  • Procedure:

    • Step A: Dissolve 2-chloro-4-pyrimidinecarbonitrile in dry MeCN under

      
       atmosphere. Cool to 0°C.[1]
      
    • Step B: Add DIPEA followed by the slow addition of piperazine (dissolved in MeCN). Mechanistic Note: Low temperature favors kinetic control, minimizing side reactions at the nitrile.[1]

    • Step C: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the chloride starting material (

      
      ).[1]
      
    • Step D (Workup): Concentrate solvent.[1] Dilute with DCM, wash with saturated

      
       and brine. The basicity of the product requires careful pH control during extraction; keeping the aqueous phase slightly basic ensures the piperazine remains neutral and extracts into the organic layer.[1]
      
  • Purification:

    • Recrystallization from EtOH/Ether or Flash Column Chromatography (DCM/MeOH gradient).[1]

Visualization: Synthetic Pathway

Synthesis SM 2-Chloro-4- pyrimidinecarbonitrile Reagents Piperazine (3 eq) DIPEA, MeCN 0°C to RT SM->Reagents Intermediate Meisenheimer Complex Reagents->Intermediate Nucleophilic Attack Product 2-Piperazino-4- pyrimidinecarbonitrile Intermediate->Product Elimination of Cl-

Figure 1:


 mechanism for the synthesis of the title compound. The electron-withdrawing nitrile stabilizes the transition state.[1]

Reactivity & Functionalization[1][3][4]

This scaffold is a "divergent intermediate."[1] The secondary amine (piperazine) and the nitrile (pyrimidine C4) offer orthogonal reactivity profiles.[1]

Path A: Piperazine Functionalization (The "Tail")

The secondary amine is a potent nucleophile.[1]

  • Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to attach "tail" groups for kinase selectivity.[1]

  • Reductive Amination: Reaction with aldehydes/ketones to modulate lipophilicity.[1]

  • Urea Formation: Reaction with isocyanates.[1]

Path B: Nitrile Transformation (The "Head")

The C4-nitrile is highly versatile:[1]

  • Hydrolysis: Conversion to carboxamide (

    
    ) or carboxylic acid (
    
    
    
    ) using basic (
    
    
    ) or acidic conditions.[1]
  • Cyclization: Reaction with sodium azide (

    
    ) yields a Tetrazole , a bioisostere for carboxylic acids often used to improve metabolic stability [2].[1]
    
  • Covalent Warhead: In specific contexts (e.g., Cathepsin K inhibitors), the nitrile itself acts as a reversible covalent trap, forming a thioimidate adduct with the active site cysteine of the enzyme [3].[1]

Visualization: Divergent Functionalization

Reactivity cluster_Nitrile Nitrile Reactivity (C4) cluster_Pip Piperazine Reactivity (C2) Center 2-Piperazino-4- pyrimidinecarbonitrile Tetrazole Tetrazole (Bioisostere) Center->Tetrazole NaN3 / ZnBr2 Amide Carboxamide (Hydrolysis) Center->Amide NaOH / H2O2 CovTrap Thioimidate (Covalent Inhibition) Center->CovTrap Cys-SH (Enzyme) Urea Urea Derivs. (Isocyanates) Center->Urea R-NCO AmideLink Amide Linker (HATU Coupling) Center->AmideLink R-COOH

Figure 2: Orthogonal reactivity map.[1] The scaffold allows independent modification of the binding "head" (nitrile) and solvent-exposed "tail" (piperazine).[1]

Applications in Medicinal Chemistry

Kinase Inhibition (JAK/CDK)

The pyrimidine ring is a classic ATP-mimetic scaffold.[1] The N1 and N3 atoms can accept hydrogen bonds from the hinge region of kinases.[1] The piperazine group at C2 often points towards the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.[1]

Covalent Cysteine Targeting (Cathepsin K)

Recent research highlights the utility of 4-cyanopyrimidines as reversible covalent inhibitors .[1] The nitrile carbon is electrophilic enough to react with the catalytic cysteine thiolate of enzymes like Cathepsin K (used in osteoporosis treatment).[1]

  • Mechanism:[1][2][3] The Cys-SH attacks the nitrile carbon to form a thioimidate.[1] Unlike acrylamides (irreversible), this reaction can be reversible, reducing off-target immunotoxicity [3].[1]

GPCR Ligands

Piperazinyl-pyrimidines are frequent motifs in Histamine H4 receptor antagonists and Dopamine D3 ligands.[1] The basic nitrogen of the piperazine often forms a crucial salt bridge with an Aspartate residue in the GPCR transmembrane domain.[1]

Handling, Stability, & Analytics

Safety & Handling
  • Hazard: As a nitrile derivative, it should be treated as potentially toxic if ingested or inhaled.[1]

  • Skin Sensitization: Piperazine derivatives are known sensitizers; double-gloving is recommended.[1]

  • Storage: Store at 2–8°C under inert gas. The piperazine secondary amine can absorb

    
     from the air to form carbamates over time.[1]
    
Analytical Validation

To validate the synthesis of this core, look for these markers:

  • 1H NMR (DMSO-d6):

    • Pyrimidine protons: Two doublets (or singlets depending on resolution) in the aromatic region (

      
       8.5–8.8 ppm).[1]
      
    • Piperazine protons: Two multiplets (

      
       2.8–3.8 ppm).[1]
      
  • IR Spectroscopy:

    • Distinctive Band: Strong absorption at 2220–2240 cm⁻¹ corresponding to the

      
       stretch.[1] This is the diagnostic peak for the 4-cyano group.[1]
      

References

  • National Center for Biotechnology Information.[1] (n.d.). This compound (CID 36995510).[1] PubChem.[1][4] Retrieved January 29, 2026, from [Link][1]

  • Maddila, S., et al. (2024).[1] Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. MDPI.[1] Retrieved from [Link][1]

  • Wang, J., et al. (2022).[1][5] Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Whitepaper: 2-Piperazino-4-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The Nitrile-Warhead Scaffold in Cysteine Protease Inhibition

Executive Summary

2-Piperazino-4-pyrimidinecarbonitrile (CAS: 944316-07-6) represents a critical pharmacophore in modern medicinal chemistry, serving as the electrophilic core for a class of reversible covalent inhibitors targeting cysteine proteases.[1][2] It is most notably recognized as the structural anchor for Odanacatib (MK-0822) , a potent Cathepsin K inhibitor developed for osteoporosis treatment.

This guide analyzes the compound's dual mechanism of action: its chemical reactivity as a nucleophilic aromatic substitution scaffold and its biological efficacy where the nitrile group functions as a "warhead," forming a transient thioimidate adduct with the catalytic cysteine of the target enzyme.[3]

Part 1: Pharmacophore Analysis & Mechanism of Action (MoA)

The therapeutic value of this compound lies in its ability to balance binding affinity with reversible covalent reactivity. Unlike irreversible inhibitors (e.g., vinyl sulfones) that permanently alkylate enzymes—often leading to immunogenicity—this scaffold utilizes a nitrile warhead for controlled reversibility.

1. The Biological Mechanism: Thioimidate Formation

When incorporated into a full drug architecture (like Odanacatib), the mechanism is defined by the interaction between the pyrimidine-4-carbonitrile moiety and the active site of Cathepsin K (CatK).

  • Recognition & Orientation: The piperazine ring (often substituted at the distal nitrogen) directs the molecule into the S2/S3 pockets of the enzyme, positioning the pyrimidine ring near the catalytic triad.

  • Nucleophilic Attack: The thiolate anion of the catalytic Cysteine 25 (Cys25) in CatK attacks the electrophilic carbon of the nitrile (C≡N) group.

  • Transition State Stabilization: The resulting transition state is stabilized by the "oxyanion hole" (Gln19 and Cys25 backbone amides).

  • Adduct Formation: A covalent thioimidate bond is formed.[3] This blocks the active site, preventing substrate hydrolysis.

  • Reversibility: The thioimidate bond is thermodynamically unstable relative to a permanent alkyl bond, allowing the inhibitor to eventually dissociate. This "on-off" rate is crucial for reducing off-target toxicity.

2. Structural Activity Relationship (SAR)
  • The Nitrile (C-4 position): Essential for activity. Removal or replacement with an amide results in a complete loss of inhibitory potency (

    
     shifts from nM to 
    
    
    
    M range).
  • The Pyrimidine Ring: Acts as an electron-deficient spacer that enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by Cys25.

  • The Piperazine Linker: Provides a rigid yet functionalizable exit vector, allowing medicinal chemists to attach hydrophobic groups (e.g., fluoroleucine in Odanacatib) to exploit the S2 hydrophobic pocket.

3. Visualizing the Pathway

The following diagram illustrates the catalytic interruption of Cathepsin K by the nitrile warhead.

CathepsinK_Inhibition Enzyme Cathepsin K (Active Cys25 Thiolate) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex Diffusion Scaffold 2-Piperazino-4- pyrimidinecarbonitrile (Inhibitor) Scaffold->Complex TS Transition State (Oxyanion Hole Stabilization) Complex->TS Nucleophilic Attack (S- on C≡N) Adduct Thioimidate Adduct (Inhibited Enzyme) TS->Adduct Covalent Bond Formation Dissoc Slow Dissociation (Regenerated Enzyme) Adduct->Dissoc Hydrolysis/Dissociation Dissoc->Enzyme Recycle

Caption: The kinetic cycle of reversible covalent inhibition. The nitrile group acts as an electrophilic trap for the catalytic cysteine.[3]

Part 2: Synthesis & Quality Control

For researchers utilizing this compound as a building block, purity is paramount. The synthesis typically involves a Nucleophilic Aromatic Substitution (


).
1. Synthetic Route

The synthesis exploits the electron-deficiency of the pyrimidine ring. The chlorine atom at position 2 is a good leaving group, activated by the electron-withdrawing nitrile group at position 4.

Reaction Scheme: 2-chloropyrimidine-4-carbonitrile + Piperazine → 2-(piperazin-1-yl)pyrimidine-4-carbonitrile + HCl

Note: To prevent bis-substitution (where one piperazine attacks two pyrimidines), mono-protected piperazine (e.g., N-Boc-piperazine) is recommended, followed by deprotection.

2. Detailed Protocol: Mono-Substitution Method

Reagents:

  • 2-Chloropyrimidine-4-carbonitrile (1.0 eq)

  • 1-Boc-piperazine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

  • Preparation: Dissolve 2-chloropyrimidine-4-carbonitrile in ACN at

    
     under 
    
    
    
    atmosphere.
  • Addition: Add DIPEA, followed by the slow, dropwise addition of 1-Boc-piperazine dissolved in ACN.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Deprotection: Dissolve the intermediate in DCM. Add TFA (trifluoroacetic acid) (10 eq) at

    
    . Stir for 2 hours.
    
  • Isolation: Basify with

    
     to pH 8. Extract with DCM/Isopropanol (3:1). Concentrate to yield the free amine title compound.
    
3. Analytical Specifications (QC)
ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Identity (

NMR)
Characteristic pyrimidine doublets (

8.6, 7.2 ppm)
400 MHz DMSO-

Mass Spec

(approx)
LC-MS (ESI+)
Residual Solvent < 5000 ppm (total)GC-Headspace
Part 3: Experimental Assays (Validation)

To validate the biological activity of the scaffold (or derivatives thereof), a fluorescence-based enzymatic assay is the industry standard.

Protocol: Cathepsin K Inhibition Assay

This assay measures the ability of the scaffold to prevent the hydrolysis of a fluorogenic substrate.

Materials:

  • Enzyme: Recombinant Human Cathepsin K (activate immediately before use).

  • Substrate: Z-Phe-Arg-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin).

  • Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.

Procedure:

  • Activation: Incubate Cathepsin K in the buffer for 15 minutes at RT to reduce the active site cysteine.

  • Inhibitor Incubation: Add the test compound (dissolved in DMSO) to the enzyme solution. Incubate for 30 minutes to allow the slow-binding thioimidate formation (equilibrium establishment).

  • Substrate Addition: Add Z-Phe-Arg-AMC (

    
     final concentration).
    
  • Measurement: Monitor fluorescence excitation at 355 nm and emission at 460 nm for 20 minutes (kinetic mode).

  • Calculation: Determine

    
     by plotting the initial velocity (
    
    
    
    ) vs. inhibitor concentration.

Self-Validating Check:

  • Control: Include E-64 (irreversible cysteine protease inhibitor) as a positive control.

  • Reversibility Check: Perform a "jump-dilution" experiment. Pre-incubate enzyme + inhibitor at

    
    , then dilute 100-fold. If activity recovers over time, the inhibition is reversible (consistent with the nitrile mechanism).
    
References
  • Robichaud, J., et al. (2008). "Identification of Odanacatib (MK-0822), a Potent, Selective, and Orally Active Inhibitor of Cathepsin K." Journal of Medicinal Chemistry. Link

  • Gauthier, J.Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters. Link

  • Falgueyret, J.P., et al. (2005). "Novel, nonpeptidic cyanarnides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry. Link

  • Merck Sharp & Dohme Corp. (2012). "Synthesis of Cathepsin K Inhibitors." World Intellectual Property Organization (Patent WO2012145266). Link

  • Dossetter, A.G., et al. (2012). "Highly selective cathepsin K inhibitors: The design and synthesis of 2-cyano-pyrimidines." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Profile: 2-(Piperazin-1-yl)pyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1135283-54-3 Common Role: Kinase Inhibitor Intermediate / Pharmacophore Scaffold[1][2]

Executive Summary & Chemical Identity

2-(Piperazin-1-yl)pyrimidine-4-carbonitrile is a specialized heterocyclic building block predominantly used in modern drug discovery, particularly for oncology targets such as KRAS and CTPS1 (CTP Synthase 1).[1][2]

Structurally, it consists of a pyrimidine ring substituted at the C2 position with a piperazine moiety and at the C4 position with a nitrile (cyano) group.[2] This specific substitution pattern serves two critical medicinal chemistry functions:

  • The Piperazine Tail: Enhances aqueous solubility and provides a secondary amine handle for further elaboration (e.g., amidation, reductive amination).[2]

  • The Nitrile "Anchor": Acts as a metabolic stabilizer or a precursor for heterocycle formation (e.g., oxadiazoles, imidazoles) and hydrogen bond acceptor.[2]

Critical Distinction (Caution)

⚠ RESEARCHER NOTE: Do not confuse this compound with 1-(2-Pyrimidinyl)piperazine (1-PP) (CAS 20980-22-7). [1][2] * 1-PP: Lacks the 4-cyano group; major metabolite of buspirone; anxiolytic activity. [1][2] * Target Compound: Contains the 4-cyano group; used as a scaffold for kinase inhibitors; distinct chemical reactivity.[1][2]

Chemical Data Table
PropertyValue
IUPAC Name 2-(piperazin-1-yl)pyrimidine-4-carbonitrile
Molecular Formula C₉H₁₁N₅
Molecular Weight 189.22 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; Moderate in water (pH dependent)
pKa (Calc) ~8.5 (Piperazine NH), ~1.0 (Pyrimidine N)
LogP ~0.1 (Low lipophilicity due to polarity)

Synthetic Pathways & Protocols

The synthesis of 2-(piperazin-1-yl)pyrimidine-4-carbonitrile relies on a Nucleophilic Aromatic Substitution (SₙAr) .[1][2][3] The electron-withdrawing nitrile group at C4 activates the pyrimidine ring, making the C2-chloride highly susceptible to nucleophilic attack by the piperazine nitrogen.[1][2]

Mechanism of Action (SₙAr)

The reaction proceeds via a Meisenheimer-like transition state.[1][2] The regioselectivity is driven by the leaving group (Cl) at C2.[2] While 2,4-dichloropyrimidine typically reacts at C4 first, the starting material here is 2-chloropyrimidine-4-carbonitrile , forcing the substitution at C2.[1][2]

Experimental Protocol: Synthesis from 2-Chloropyrimidine-4-carbonitrile

Based on optimized conditions for KRAS inhibitor intermediates (e.g., BI-2493).

Reagents:

  • Starting Material: 2-Chloropyrimidine-4-carbonitrile (1.0 eq)[1][2]

  • Nucleophile: Piperazine (3.0–5.0 eq) OR N-Boc-piperazine (1.1 eq) if protection is desired.[1][2]

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq).[2]

  • Solvent: Acetonitrile (MeCN) or DMSO.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloropyrimidine-4-carbonitrile (e.g., 100 mg, 0.70 mmol) in dry MeCN (2 mL).

  • Addition: Add TEA (0.3 mL, 2.1 mmol) followed by the piperazine derivative.

    • Note: If using free piperazine, use excess (3-5 eq) to prevent the formation of the bis-substituted byproduct (where one piperazine bridges two pyrimidine rings).[2]

  • Reaction: Stir the mixture at 25°C to 50°C .

    • Monitoring: Monitor via LCMS or TLC (50% EtOAc/Hexane).[1][2] Conversion is typically complete within 1–4 hours.[1][2]

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (EtOAc).[1][2][4][5][6]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2][5]

  • Purification:

    • For free piperazine: The product is polar.[1][2] Purify via reverse-phase flash chromatography (C18, Water/MeCN gradient with 0.1% NH₄OH).

    • For Boc-piperazine: Silica gel chromatography (Hexane/EtOAc).[1][2]

Visualization: Synthesis Workflow

Synthesis SM1 2-Chloropyrimidine- 4-carbonitrile Intermediate Transition State (Meisenheimer) SM1->Intermediate + Reagent MeCN, TEA, 25-50°C Reagent Piperazine (Excess) Reagent->Intermediate Product 2-(Piperazin-1-yl) pyrimidine-4-carbonitrile Intermediate->Product Major Path (S_NAr at C2) Byproduct Bis-substituted Impurity Intermediate->Byproduct If Piperazine < 2 eq

Caption: SₙAr synthetic route prioritizing C2 substitution. Excess piperazine prevents dimerization.[2]

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibitor design.[1][2] The 4-cyano group is rarely the final functionality; it often serves as a precursor or an electronic modulator.[1][2]

KRAS Inhibitor Development (e.g., BI-2493)

In the development of Pan-KRAS inhibitors, this core is used to link the pharmacophore to a solubilizing group.[2]

  • Role: The piperazine nitrogen is often coupled to an electrophile (like an acrylamide) to form a covalent warhead, or to a chiral moiety to fit a specific binding pocket.[2]

  • Nitrile Function: The nitrile group can be converted into an 1,2,4-oxadiazole ring by reacting with hydroxylamine followed by an acid chloride.[1][2] This oxadiazole often mimics a peptide bond or interacts with specific residues in the KRAS binding pocket (e.g., Switch II region).[2]

Metabolic Stability

Replacing a hydrogen or methyl group with a nitrile (CN) on the pyrimidine ring:[2]

  • Reduces the electron density of the ring, making it less susceptible to oxidative metabolism by Cytochrome P450 enzymes.[1][2]

  • Lowers the pKa of the pyrimidine nitrogens, altering the hydrogen bond acceptor capability.[2]

Visualization: Functionalization Logic

Applications cluster_Nitrile Nitrile (CN) Transformations cluster_Pip Piperazine (NH) Transformations Core 2-(Piperazin-1-yl) pyrimidine-4-carbonitrile Oxadiazole 1,2,4-Oxadiazole (Bioisostere for Amide) Core->Oxadiazole + NH2OH, then R-COCl Amidine Amidine (H-Bond Donor) Core->Amidine + NH3/MeOH Hydrolysis Carboxamide (Primary Amide) Core->Hydrolysis + H2O2/NaOH Acrylamide Acrylamide (Covalent Warhead) Core->Acrylamide + Acryloyl Chloride (KRAS Covalent Inhibitors) RedAm N-Alkyl Derivative (Solubility/Selectivity) Core->RedAm + Aldehyde + NaBH(OAc)3

Caption: Divergent synthesis strategies utilizing the orthogonal reactivity of the nitrile and piperazine amine.

Handling & Stability

  • Storage: Store at -20°C. The free base is stable, but conversion to a hydrochloride salt (using 4M HCl in Dioxane) is recommended for long-term library storage to prevent oxidation or discoloration.[2]

  • Safety: As a nitrile-containing compound, avoid contact with strong acids that could liberate HCN gas, although the aromatic nitrile is relatively stable.[2] Treat as a potential irritant (H315, H319).[2]

  • QC Parameters:

    • Purity: >95% by HPLC (254 nm).[1][2]

    • Identity: ¹H NMR should show distinctive pyrimidine doublets (approx.[1][2] δ 8.5 and 7.0 ppm) and piperazine multiplets (δ 2.8–3.8 ppm).[2]

References

  • Kessler, D., et al. (2019). Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy.[1][2] Journal of Medicinal Chemistry.[1][2] (Describes the synthesis of the Boc-protected intermediate and conversion to oxadiazole).

  • PubChem Compound Summary. 2-(piperazin-1-yl)pyrimidine-4-carbonitrile (CID 36995510).[1][2] National Center for Biotechnology Information.[1][2]

  • Blueprint Medicines Corp. Heterocyclic Inhibitors of KIT and PDGFRA.[1][2] (Patent literature describing similar pyrimidine-4-carbonitrile scaffolds in kinase inhibitors like Avapritinib).[1][2]

  • Ambeed. 2-Chloropyrimidine-4-carbonitrile Product Analysis and Reaction Data. (Provides physical property data and reaction conditions for the starting material).

Sources

Optimizing the Privileged Scaffold: A Technical Guide to Piperazino-Pyrimidine SAR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Pharmacophore

The piperazino-pyrimidine hybrid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural utility stems from its ability to mimic the purine (adenine) ring of ATP, making it a cornerstone in the design of kinase inhibitors (e.g., EGFR, CDK, BTK), while its amphiphilic nature allows for modulation of blood-brain barrier (BBB) permeability in CNS drug discovery.[1]

This guide moves beyond basic synthesis to explore the causal Structure-Activity Relationships (SAR) that drive potency, selectivity, and metabolic stability.[1]

Chemical Synthesis Strategy

To explore the SAR of this scaffold, a modular synthetic approach is required.[1][2] The two primary methodologies are Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed Buchwald-Hartwig amination.[1]
Modular Retrosynthesis Workflow

The following diagram illustrates the divergent synthesis strategy, allowing for independent modification of the pyrimidine core (Zone A) and the piperazine tail (Zone B).

SynthesisWorkflow Precursors Dichloropyrimidine (Core Scaffold) Condition1 Cond. A: S_NAr (Base/Heat) Regioselective Precursors->Condition1 Condition2 Cond. B: Pd-Cat (Buchwald-Hartwig) Sterically Hindered Precursors->Condition2 Piperazine N-Substituted Piperazine Piperazine->Condition1 Piperazine->Condition2 Intermediate Monochloro Intermediate Condition1->Intermediate C4 Substitution Condition2->Intermediate C4 Substitution FinalProduct Piperazino-Pyrimidine Derivative Intermediate->FinalProduct C2 Functionalization

Figure 1: Modular synthetic pathway. The reactivity difference between C4 and C2 positions on the pyrimidine ring allows for sequential, regioselective functionalization.

Critical Synthetic Protocol: Regioselective

Objective: Synthesis of 4-(4-methylpiperazin-1-yl)-2-chloropyrimidine. Rationale: The C4 position of 2,4-dichloropyrimidine is more electrophilic than C2 due to the para-like resonance effect of the ring nitrogens.[1]

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), N-methylpiperazine (1.0 eq), Diisopropylethylamine (DIPEA, 1.2 eq).

  • Solvent: Ethanol or DMF (Polar protic/aprotic solvents stabilize the transition state).[1]

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in ethanol at 0°C (Ice bath is critical to prevent bis-substitution).[1]

    • Add DIPEA followed by dropwise addition of N-methylpiperazine.[1]

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The product spot will be more polar than the starting material but less polar than the bis-product.[1]

  • Workup: Evaporate solvent, redissolve in DCM, wash with water to remove DIPEA salts.[1]

Deep Dive: Structure-Activity Relationship (SAR)

The biological activity of piperazino-pyrimidines is governed by three distinct structural zones.

Zone 1: The Pyrimidine Core (The Hinge Binder)

In kinase drug discovery, the pyrimidine ring typically resides in the ATP-binding pocket, forming hydrogen bonds with the "hinge region" of the kinase.[1]

  • C4-Position: Substitution here directs the molecule's orientation.[1] A piperazine ring at C4 often points towards the solvent-accessible region, improving solubility.[1]

  • C2-Position: Substituents here (e.g., -NH2, -NH-Ar) often form critical H-bonds with the backbone residues (e.g., Met793 in EGFR).[1]

  • C5/C6-Positions: Small hydrophobic groups (Me, Cl, F) at C5 can occupy the hydrophobic "gatekeeper" pocket, enhancing selectivity against specific kinases.[1]

Zone 2: The Piperazine Linker (The Solubility Engine)

The piperazine ring is not merely a linker; it is a physicochemical modulator.[1]

  • Conformation: The chair conformation of piperazine provides a rigid yet non-planar spacer, positioning the distal tail away from the core.[1]

  • Ionization: The

    
     and 
    
    
    
    nitrogens have distinct pKa values.[1] At physiological pH, the nitrogen is often protonated, enhancing aqueous solubility—a critical failure point for many planar kinase inhibitors.[1]
Zone 3: The Distal Tail (The Specificity Element)

Substitutions on the


 of the piperazine ring determine the "tail" interactions.[1]
  • Lipophilic Tails (Aryl/Heteroaryl): Enhance permeability and can target hydrophobic pockets adjacent to the active site (allosteric potential).[1]

  • Hydrophilic Tails: Improve metabolic stability by reducing lipophilicity (LogD modulation).[1]

SAR Summary Table
Structural ZoneModificationEffect on Activity/PropertyMechanistic Rationale
Pyrimidine C4 Piperazine attachmentHigh Potency Solubilizing group; projects into solvent front.[1]
Pyrimidine C2 Amino (-NH2)Increased Affinity H-bond donor to kinase hinge residues (e.g., Leu/Met).[1]
Pyrimidine C5 Halogen (-F, -Cl)Metabolic Stability Blocks metabolic oxidation; fills hydrophobic pockets.[1]
Piperazine N4 Methyl (-CH3)Solubility Prevents N-dealkylation compared to longer chains; maintains basicity.[1]
Piperazine N4 Aryl/BenzylPotency (Bacterial) Increases lipophilicity for bacterial membrane penetration (Source 1.3).[1]

Mechanistic Modeling: Kinase Inhibition

The following diagram visualizes the pharmacophore mapping of a piperazino-pyrimidine derivative within the EGFR kinase ATP-binding pocket.[1]

PharmacophoreMap PyrCore Pyrimidine Core Hinge Hinge Region (Met793) PyrCore->Hinge Hydrophobic Interaction Gatekeeper Gatekeeper Residue (Thr790) PyrCore->Gatekeeper Steric Constraint C2Sub C2-Amine Group C2Sub->Hinge H-Bond Donor PipRing Piperazine Ring SolventFront Solvent Interface (Asp855) PipRing->SolventFront Solubility/Exposure Tail Distal N4-Substituent Tail->SolventFront Salt Bridge/Electrostatic

Figure 2: Pharmacophore mapping of the inhibitor-kinase complex. The Pyrimidine core anchors the molecule, while the Piperazine unit extends into the solvent front to modulate physicochemical properties.[1]

Experimental Validation Protocols

In Vitro Kinase Assay (Self-Validating System)

To ensure data trustworthiness, the assay must include internal validity checks (Z-factor).[1]

Protocol: ADP-Glo™ Kinase Assay

  • Preparation: Dilute compounds in DMSO (Final DMSO < 1%). Prepare Kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).[1]

  • Reaction:

    • Add 5 µL of compound.[1]

    • Add 5 µL of Kinase enzyme (e.g., EGFR).[1] Incubate 10 min.

    • Add 5 µL of ATP/Substrate mix.[1]

    • Incubate at RT for 60 min.

  • Detection:

    • Add 15 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 30 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).[1]

  • Readout: Measure Luminescence.

  • Validation Criteria:

    • Z-Factor: Must be > 0.5 for the plate to be valid.[1]

    • Reference Control: Include Staurosporine or Gefitinib as a positive control (

      
       must match historical data).[1]
      

References

  • Mavrova, A. T., et al. (2016).[1] Synthesis, Anticancer Activity and Photostability of Novel 3-Ethyl-2-Mercapto-Thieno[2,3-d]Pyrimidin-4(3H)-Ones.[1] European Journal of Medicinal Chemistry. Link

  • Fabbro, D., et al. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[1][3] PubMed Central.[1] Link

  • Griffin, R. J., et al. (2026).[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate.[1][4] Link

  • Kumari, S., et al. (2023).[1] Recent Advances in Pyrimidine-Based Drugs. MDPI. Link[1]

  • BenchChem. (2025).[1][5] A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. BenchChem.[1][5] Link[1]

Sources

In Vitro Screening of 2-Piperazino-4-pyrimidinecarbonitrile: A Covalent Fragment Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Screening of 2-Piperazino-4-pyrimidinecarbonitrile Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists

Executive Summary & Chemical Context

This compound (CAS: 1135283-54-3) represents a privileged "electrophilic fragment" scaffold in modern drug discovery. Unlike standard competitive inhibitors, this molecule features a 4-cyano (nitrile) warhead on a pyrimidine core. This structural motif is specifically designed to target nucleophilic cysteine residues (e.g., Cys25 in Cathepsin K, Cys481 in BTK) via a reversible covalent mechanism .

The screening of this compound requires a deviation from standard Michaelis-Menten equilibrium assays. Researchers must account for time-dependent inhibition kinetics to accurately determine potency. This guide details the rigorous in vitro profiling of this scaffold, focusing on its primary utility as a Cathepsin K inhibitor lead.

Key Chemical Properties
PropertyValueImplication for Screening
Molecular Weight 189.22 DaFragment-like; requires high concentration screening (10 µM - 1 mM).
Warhead 4-Nitrile (Cyano)Weak electrophile; requires pre-incubation to form thioimidate adduct.
Solubility Moderate (DMSO)Stock solutions should be prepared at 100 mM in 100% DMSO.
Mechanism Reversible CovalentData must be fit to

models, not just

.

Mechanism of Action: The Thioimidate Adduct

To screen effectively, one must understand the binding event. The nitrile group does not merely occupy a pocket; it reacts chemically with the enzyme's catalytic cysteine.[1]

ReactionMechanism Enzyme Free Enzyme (Cathepsin K - Cys25-SH) Complex Non-Covalent Michaelis Complex (EI) Enzyme->Complex  Binding (Ki)   Inhibitor Inhibitor (this compound) Inhibitor->Complex Adduct Covalent Thioimidate Adduct (E-I) Complex->Adduct  Nucleophilic Attack (kinact)   Adduct->Complex  Dissociation (koff)  

Figure 1: Reaction mechanism showing the transition from non-covalent binding to the formation of a covalent thioimidate adduct. Note that for nitriles, the dissociation (


) is often significant, making them "reversible covalent."

Primary Biochemical Assay: Fluorogenic Cathepsin K Screen

This protocol quantifies the inhibition of Cathepsin K activity using a fluorogenic peptide substrate.

Reagents & Buffer System
  • Enzyme: Recombinant Human Cathepsin K (active site titrated).

  • Substrate: Z-Phe-Arg-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin).

  • Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.

    • Note: DTT is critical to keep the catalytic cysteine reduced, but excess DTT can compete with the nitrile warhead if the concentration is too high (>5 mM).

  • Control Inhibitor: E-64 (Irreversible epoxide) or Odanacatib (Nitrile-based reference).

Experimental Workflow

The critical factor here is Pre-incubation . Without it, the slow covalent bond formation will result in underestimated potency (


 shift).
  • Compound Preparation: Prepare a 10-point dilution series of this compound in DMSO (Top concentration: 1 mM).

  • Enzyme Activation: Dilute Cathepsin K in Assay Buffer (containing DTT) and incubate for 10 minutes at RT to activate the active site cysteine.

  • Pre-Incubation (The Variable Step):

    • Add 5 µL of compound to 45 µL of Enzyme solution in a black 384-well plate.

    • Incubate for varying times: 0, 30, and 60 minutes.

    • Why? If

      
       decreases (potency increases) with longer pre-incubation, the mechanism is time-dependent (covalent).
      
  • Reaction Initiation: Add 50 µL of Substrate (Z-Phe-Arg-AMC, final conc. =

    
     value, typically 5-10 µM).
    
  • Kinetic Readout: Monitor Fluorescence (

    
    ) continuously for 60 minutes.
    
Data Analysis: Determining

Do not rely solely on


. For covalent fragments, calculate the efficiency constant.
  • Determine

    
    :  For each inhibitor concentration 
    
    
    
    , fit the reaction progress curve (Product vs. Time) to the exponential equation:
    
    
    Where
    
    
    is initial velocity and
    
    
    is the observed rate of inactivation.
  • Replot

    
     vs 
    
    
    
    :
    Plot the calculated
    
    
    values against the inhibitor concentration.
  • Calculate Parameters: Fit to the hyperbolic equation:

    
    
    
    • 
      :  Affinity of the initial non-covalent binding.
      
    • 
      :  Rate of covalent bond formation.
      
    • 
      :  The true measure of covalent potency.
      

Secondary Assay: Jump-Dilution for Reversibility

Since nitrile inhibitors are often reversible, it is vital to confirm if the enzyme activity recovers after removing the unbound inhibitor. This distinguishes the compound from "suicide" inhibitors like vinyl sulfones.

Protocol
  • Incubate: Mix Enzyme (100x concentration) + Inhibitor (10x

    
    ) for 1 hour.
    
  • Dilute: Rapidly dilute the mixture 100-fold into buffer containing saturating Substrate.

  • Monitor: Measure product formation over 4 hours.

    • Linear Progress Curve: Indicates irreversible inhibition (enzyme remains dead).

    • Curved (Regained) Activity: Indicates reversible inhibition (inhibitor dissociates).

    • Expectation: this compound should show slow recovery (reversible covalent).

Cellular Target Engagement: Thermal Shift (CETSA)

To verify that the pyrimidine fragment penetrates the cell and engages the target in a complex environment, use the Cellular Thermal Shift Assay.

Protocol
  • Cell Line: RAW 264.7 (Osteoclast-like) or Human Osteoclasts.

  • Treatment: Treat intact cells with 50 µM compound for 1 hour. Control: DMSO.

  • Heat Shock: Aliquot cells and heat to a gradient (40°C – 70°C).

  • Lysis & Western Blot: Lyse cells and analyze the soluble fraction via Western Blot for Cathepsin K.

  • Result: The compound should stabilize the protein, shifting the melting curve (

    
    ) to a higher temperature compared to DMSO control.
    

Troubleshooting & Validation

IssueProbable CauseSolution
Flat Progress Curves Fluorescence quenchingCheck compound autofluorescence at 460nm.
No Time-Dependency Non-covalent bindingThe nitrile may not be positioned correctly. Check pH (must be < 6.0 for Cathepsin activity).
Low Potency (

> 100 µM)
Fragment natureThis is expected for a fragment. Optimize the "Piperazine" handle (R-group) to improve non-covalent affinity (

).

Integrated Screening Workflow

Workflow cluster_Biochem Phase 1: Biochemical Profiling cluster_Biophys Phase 2: Mechanism Validation Start Compound Stock (100 mM in DMSO) Step1 Solubility Check (Nephelometry) Start->Step1 Step2 Primary Screen (Fluorogenic Substrate) Step1->Step2 Step3 Time-Dependency Test (+/- Pre-incubation) Step2->Step3 Step4 Jump-Dilution Assay (Reversibility Check) Step3->Step4 Step5 Mass Spectrometry (Confirm Adduct Mass +189 Da) Step4->Step5 Decision Is kinact/KI > 100 M-1s-1? Step5->Decision Hit Valid Hit: Proceed to Cell Assay Decision->Hit Yes Drop Drop/Redesign Decision->Drop No

Figure 2: Step-by-step screening workflow for validating this compound as a lead candidate.

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanarnides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry. Link

  • Sierakowski, A., et al. (2022). "Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis." Bioorganic & Medicinal Chemistry. Link

  • Lovering, F., et al. (2012). "Nitriles: An Attractive Approach to the Development of Covalent Inhibitors."[2] ChemMedChem. Link

  • Resnick, E., et al. (2019). "Covalent Engagement of Cysteine Residues in Proteomics." Journal of the American Chemical Society. Link

  • PubChem Compound Summary. (2025). "this compound (CID 36995510)." National Library of Medicine. Link

Sources

Strategic Target Identification for 2-Piperazino-4-pyrimidinecarbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the target identification architecture for 2-Piperazino-4-pyrimidinecarbonitrile (and its structural derivatives). It is structured to guide a research team from chemical hypothesis to validated biological target.[1][2]

Executive Summary & Chemical Logic

The molecule This compound represents a privileged scaffold in medicinal chemistry, characterized by two distinct functional domains: the piperazine ring (a versatile linker/solubilizer) and the 4-cyanopyrimidine core.[1][2]

From a target identification (Target ID) perspective, the nitrile (cyano) group at the C4 position is the critical determinant.[2] Unlike inert scaffolds, electron-deficient nitriles in heteroaromatic rings often function as electrophilic warheads .[1][2] They are known to form reversible covalent bonds with nucleophilic cysteine residues in enzyme active sites.[1][2]

Key Mechanistic Hypothesis: Any Target ID campaign for this scaffold must prioritize Cysteine Proteases (e.g., Cathepsin K) and Cysteine-dependent Kinases (e.g., JAK/STAT pathway components) due to the intrinsic reactivity of the nitrile group.

Target Identification Workflow

The following diagram illustrates the logical flow for deconvoluting the target of this specific scaffold, moving from computational prediction to proteomic validation.

TargetID_Workflow Start Compound: this compound P1 Phase 1: In Silico Profiling (Covalent Docking) Start->P1 Structure Analysis P2 Phase 2: Biochemical Screening (ABPP & TSA) P1->P2 Prioritize Cys-Rich Pockets P3 Phase 3: Mass Spec Deconvolution (Pulldown Assays) P2->P3 Probe Synthesis T1 Target A: Cysteine Proteases (Cathepsin K/S/B) P3->T1 Peptide Mapping T2 Target B: Kinases (JAK2, CDK4, EGFR) P3->T2 Kinase Enrichment

Caption: Logical workflow for deconvoluting the 4-cyanopyrimidine scaffold target, prioritizing covalent interactions.

Computational Prediction (In Silico)

Before wet-lab experimentation, in silico docking provides the necessary filter to reduce the search space.[2]

Covalent Docking Strategy

Standard rigid-body docking often fails for this scaffold because it ignores the formation of the thioimidate adduct .[1][2]

  • Protocol: Use "Covalent Docking" algorithms (e.g., covalentDock, Gold, or Schrodinger CovDock).[2]

  • Reaction Definition: Define the reaction between the nitrile carbon (electrophile) and the cysteine sulfur (nucleophile).

  • Search Space: Screen against the PDB subset of "Cysteine Proteases" (EC 3.4.[1]22) and "Kinases with active-site cysteines."[1][2]

Validated Hit List (Literature Grounding)

Research has already validated this scaffold against specific pockets.[1][2] Your docking scores should correlate with these known interactions:

Target FamilySpecific ProteinMechanismBinding SiteReference
Cysteine Protease Cathepsin KReversible CovalentCys25 (Active Site)[1]
Kinase JAK2 / FLT3ATP CompetitiveHinge Region[2]
Kinase CDK4ATP CompetitiveATP Binding Pocket[3]
GPCR GPR119AgonistTransmembrane Domain[4]

Experimental Protocols (The "Wet Lab")

Protocol A: Activity-Based Protein Profiling (ABPP)

This is the "Gold Standard" for this specific scaffold.[1][2] Because the nitrile is reactive, we can use a Click-Chemistry ABPP approach.[1][2]

Rationale: We synthesize a probe where the piperazine tail is modified with an alkyne handle.[1][2] The warhead (nitrile) remains unchanged to bind the target.[1][2]

Step-by-Step Methodology:

  • Probe Synthesis: Derivatize the N1-position of the piperazine with a propargyl group (Alkyne-Probe).[1][2]

  • Proteome Incubation:

    • Harvest cell lysates (e.g., Osteoclasts for Cathepsin K or Leukemia lines for JAK2).[2]

    • Incubate lysate (1 mg/mL) with Alkyne-Probe (1-10 µM) for 1 hour at 37°C.[1][2]

    • Control: Pre-incubate a separate sample with the parent compound (competitor) at 100 µM to block specific binding.[1][2]

  • Click Reaction:

    • Add Click Reagents: Azide-Biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).[2]

    • Incubate for 1 hour at RT.

  • Enrichment & Analysis:

    • Precipitate proteins (acetone/methanol).[1][2]

    • Re-solubilize and bind to Streptavidin-Agarose beads.[1][2]

    • Wash stringent (1% SDS) to remove non-specific binders.[1][2]

    • Elute and analyze via SDS-PAGE (Silver Stain) or LC-MS/MS.[1][2]

  • Validation: A true target will appear as a band in the "Probe" lane but disappear in the "Probe + Competitor" lane.

Protocol B: Thermal Shift Assay (TSA)

For targets where the nitrile does not form a covalent bond (e.g., some kinases), TSA validates binding via stabilization.[2]

Methodology:

  • Mix recombinant protein (e.g., CDK4) at 2-5 µM with SYPRO Orange dye (5x).[1][2]

  • Add this compound (10-50 µM).

  • Run melt curve (25°C to 95°C) on a qPCR machine.[1][2]

  • Result: A

    
     indicates significant binding.[1][2]
    

Mechanistic Visualization: The Thioimidate Adduct

The unique feature of the 4-cyanopyrimidine is its ability to trap catalytic cysteines.[1][2] This mechanism is crucial for Cathepsin K inhibition.[1][2]

Mechanism cluster_0 Reaction Coordinate Enzyme Enzyme Active Site (Cysteine-SH) Complex Thioimidate Adduct (Reversible Covalent) Enzyme->Complex Nucleophilic Attack Inhibitor Inhibitor (4-Cyano-Pyrimidine) Inhibitor->Complex Electrophilic Trap

Caption: Mechanism of Action: Nucleophilic attack of Cysteine-SH on the Nitrile carbon forms a Thioimidate.[2]

Biological Context: Cathepsin K Pathway

If the target is identified as Cathepsin K (a high-probability hit for this scaffold), the downstream effect is the inhibition of bone resorption.[2][3]

CathepsinPathway Osteoclast Osteoclast Cell CatK Cathepsin K (Protease) Osteoclast->CatK Secretion Collagen Type I Collagen (Bone Matrix) CatK->Collagen Cleaves Helix Degradation Bone Resorption (Osteoporosis) Collagen->Degradation Structural Failure Inhibitor 2-Piperazino-4- pyrimidinecarbonitrile Inhibitor->CatK Inhibits (IC50 ~60nM)

Caption: Pathway impact of Cathepsin K inhibition by the pyrimidinecarbonitrile scaffold.[2]

References

  • Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead. Bioorganic & Medicinal Chemistry, 2022.[1][2][4]

  • Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry, 2019.[1][2]

  • Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile as a potent inhibitor of CDK4. Journal of Medicinal Chemistry, 2014.[1][2][5]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GPR119 Agonists. Molecular Diversity, 2017.[1][2][6]

Sources

Methodological & Application

Using 2-Piperazino-4-pyrimidinecarbonitrile in cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Screening of 2-Piperazino-4-pyrimidinecarbonitrile in Cell Culture

Executive Summary & Biological Context

This compound (CAS: 1135283-54-3), also known as 2-(piperazin-1-yl)pyrimidine-4-carbonitrile, is a privileged scaffold and a critical intermediate in medicinal chemistry. Unlike potent, optimized drugs (nanomolar affinity), this compound represents a molecular fragment often used in Fragment-Based Drug Discovery (FBDD).

Its structural core—a pyrimidine ring fused with a piperazine moiety and a nitrile handle—serves as the backbone for several classes of bioactive agents, including:[1][2]

  • GPR119 Agonists: For the treatment of Type 2 Diabetes and obesity [1].[3][4]

  • Adenosine A2A Receptor Antagonists: Investigated for neurodegenerative diseases (Parkinson’s) and cancer immunotherapy [2].[3][5]

  • NF-κB Inhibitors: Targeting inflammatory pathways in breast cancer [3].[3]

Scope of this Guide: This protocol is designed for researchers using this compound either as a starting block for synthesis or as a fragment probe in high-concentration screening assays.[3] The goal is to validate the "cleanliness" of the scaffold (low intrinsic cytotoxicity) and assess its baseline activity against specific targets before derivatization.[3]

Technical Specifications & Preparation

PropertySpecification
IUPAC Name 2-(piperazin-1-yl)pyrimidine-4-carbonitrile
CAS Number 1135283-54-3
Molecular Weight 189.22 g/mol
Solubility Soluble in DMSO (>50 mM); Moderate water solubility (pH dependent)
pKa (Piperazine NH) ~9.8 (Protonated at physiological pH 7.[6]4)
Storage -20°C, desiccated. Hygroscopic solid.
Stock Solution Preparation (50 mM)
  • Weighing: Weigh 9.46 mg of the compound.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. If particulate remains, sonicate for 5 minutes at room temperature.[3]

  • Sterilization: Although DMSO is bacteriostatic, filter sterilization (0.22 µm PTFE filter) is recommended if the stock will be used over several weeks.[3]

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Biological Mechanism & Workflow Visualization

The following diagram illustrates the role of this scaffold in drug discovery and its potential biological interactions.

Scaffold_Mechanism Scaffold 2-Piperazino-4- pyrimidinecarbonitrile (The Scaffold) Prop1 Secondary Amine (Linker Point) Scaffold->Prop1 Contains Prop2 Nitrile Group (H-Bond Acceptor) Scaffold->Prop2 Contains Screening Fragment Screening (High Conc. >100µM) Scaffold->Screening Subject to Toxicity Cytotoxicity Profiling (Safety Check) Scaffold->Toxicity Subject to Target_GPR119 Target: GPR119 (Metabolic Disorders) Prop1->Target_GPR119 Derivatized to Target_NFkB Target: NF-κB (Inflammation) Prop1->Target_NFkB Linked for Target_A2A Target: Adenosine A2A (CNS/Oncology) Prop2->Target_A2A Interacts with

Figure 1: The central role of the this compound scaffold in diverse therapeutic areas and the necessary validation steps.

Protocol 1: Scaffold Cytotoxicity Profiling

Before screening for activity, you must establish the Non-Toxic Concentration Range .[3] As a fragment, this molecule requires high concentrations (up to 1 mM) to detect weak binding.[3] It is critical to ensure these high concentrations do not cause non-specific cell death due to pH changes (amine basicity) or osmotic stress.[3]

Objective: Determine the CC50 (Cytotoxic Concentration 50%).

Materials
  • Cell Line: HEK293 (General) or HepG2 (Metabolic relevance).[3]

  • Assay: CellTiter-Glo® (Promega) or MTT Assay.[3]

  • Controls:

    • Negative:[3] 0.5% DMSO in Media.[3]

    • Positive: Staurosporine (1 µM) or Puromycin.[3]

Step-by-Step Procedure
  • Seeding: Plate cells at 5,000 cells/well in a 96-well white-walled plate (for luminescence) or clear plate (for MTT). Incubate for 24 hours at 37°C/5% CO2.

  • Compound Dilution:

    • Prepare a 2x working solution in culture media.

    • Dose Range: 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 0 µM.

    • Crucial Step: Check the pH of the 1000 µM media solution.[3] The piperazine amine is basic.[2][3] If the media turns pink/purple (phenol red indicator), adjust pH to 7.4 using dilute HCl.[3] Failure to neutralize will cause false-positive toxicity.

  • Treatment: Remove old media and add 100 µL of the compound-containing media.

  • Incubation: Incubate for 48 hours.

  • Readout:

    • Add CellTiter-Glo reagent (1:1 ratio).[3] Shake for 2 mins. Incubate 10 mins.

    • Measure Luminescence.[3]

  • Analysis: Plot Log(Concentration) vs. % Viability.

    • Acceptance Criteria: The scaffold should ideally show >90% viability up to 100 µM.[3] If toxicity is observed <50 µM, the scaffold may be unsuitable for downstream derivatization without structural modification.[3]

Protocol 2: Fragment-Based Functional Screening

Once safety is established, this protocol screens for intrinsic activity against a target (e.g., GPR119 or NF-κB). Note that fragments often exhibit rapid off-rates and weak affinity (µM to mM range).[3]

Objective: Detect weak "hit" activity to validate the scaffold's potential.

Experimental Design (Example: NF-κB Reporter Assay)
  • System: NF-κB-Luciferase Reporter Cell Line (e.g., Jurkat or HEK293-NFκB).

  • Stimulant: TNF-α (to induce NF-κB).[3]

Step-by-Step Procedure
  • Preparation: Seed reporter cells (20,000/well) in 96-well plates.

  • Pre-treatment:

    • Treat cells with this compound at high concentrations (e.g., 100 µM, 300 µM) for 1 hour.

    • Note: Include a known inhibitor (e.g., Parthenolide) as a positive control.[3]

  • Stimulation: Add TNF-α (final conc. 10 ng/mL) directly to the wells without washing off the compound.[3]

  • Incubation: Incubate for 5–6 hours (optimal for Luciferase expression).

  • Detection: Lyse cells and add Luciferase substrate.[3] Measure Luminescence.

  • Data Interpretation:

    • Calculate % Inhibition relative to TNF-α only control.[3]

    • Hit Definition: A fragment is typically considered a "hit" if it reduces signal by >30% at high concentrations (>100 µM) without significant cytotoxicity (cross-reference with Protocol 1 data).[3]

Troubleshooting & Expert Insights

IssueProbable CauseExpert Solution
Precipitation in Media Low solubility at neutral pH.[3]The free base may precipitate.[3] Ensure the stock is fully dissolved in DMSO. If precipitation occurs upon adding to media, lower the concentration to <200 µM or add 10% FBS to solubilize via protein binding.[3]
Media Color Change (Pink) Basic pH shift.[3]The piperazine nitrogen is basic.[2][3] At 1 mM, it can alkalize weak buffers.[3] Always check pH and adjust with 0.1N HCl if necessary.[3]
No Activity Observed Fragment affinity is too low.This is common for "naked" scaffolds.[3] This molecule is a starting point.[3] Activity is often only achieved after attaching a hydrophobic tail (e.g., benzyl group) to the piperazine nitrogen [1, 4].[3]

References

  • Discovery of GPR119 Agonists: Title: Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists.[4] Source:Molecular Diversity, 2017.[3] Link:[Link]

  • Adenosine A2A Receptor Antagonists: Title: Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists.[5] Source:International Journal of Molecular Sciences, 2020.[3] Link:[Link]

  • NF-κB Inhibition in Breast Cancer: Title: Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells.[3] Source:Molecules, 2022.[3] Link:[Link]

  • General Piperazine Scaffold Review: Title: Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents.[2][3][7][8] Source:European Journal of Medicinal Chemistry, 2015.[2][3] Link:[Link]

Sources

Application Note: High-Fidelity Synthesis and Utilization of 2-Piperazino-4-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

2-Piperazino-4-pyrimidinecarbonitrile (CAS: 1135283-54-3) is a critical bifunctional heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., JAK, CDK antagonists).[1] Its structure features two distinct reactive handles:[1][2]

  • The Piperazine NH: A nucleophilic secondary amine ready for reductive amination, acylation, or sulfocylation.[1]

  • The C4-Nitrile (Cyano) Group: An electrophilic handle that can be hydrolyzed to an amide/acid, reduced to a primary amine, or used in cyclization reactions (e.g., to form triazines).[1]

This protocol details a high-yield, regioselective synthesis of this compound via Nucleophilic Aromatic Substitution (


).[1][3] Unlike standard protocols, this guide emphasizes dimer suppression  strategies and a chromatography-free purification  workflow suitable for scale-up.[1]

Chemical Profile & Safety

PropertySpecification
IUPAC Name 2-(piperazin-1-yl)pyrimidine-4-carbonitrile
CAS Number 1135283-54-3
Molecular Formula

Molecular Weight 189.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water.[1][4][5]
pKa (Calc) ~8.7 (Piperazine NH)
Hazards Irritant/Toxic. Nitriles are toxic by ingestion/inhalation. Piperazine is a sensitizer.[1]

Experimental Protocol: Regioselective Synthesis

Reaction Design & Causality

The synthesis relies on the


 displacement of a chloride leaving group by piperazine.[1]
  • Substrate: 2-chloropyrimidine-4-carbonitrile.[1]

  • Electronic Activation: The nitrile group at C4 is strongly electron-withdrawing (

    
    , 
    
    
    
    effects), significantly reducing electron density at the C2 position.[1] This makes the C2-chloride highly susceptible to nucleophilic attack, allowing the reaction to proceed under mild conditions.[1]
  • Stoichiometry Control (Critical): Piperazine is a diamine.[1] If used in a 1:1 ratio, the product (containing a secondary amine) can react with another molecule of starting material to form a "bis-dimer" impurity.[1] Solution: We employ a 3.0 equivalent excess of piperazine to statistically favor the mono-substitution.[1]

Reagents Table
ReagentMW ( g/mol )Equiv.[6][7][8]Amount (Example)Role
2-Chloropyrimidine-4-carbonitrile 139.541.05.00 g (35.8 mmol)Substrate
Piperazine (Anhydrous) 86.143.09.25 g (107.4 mmol)Nucleophile
Triethylamine (TEA) 101.191.26.0 mLBase Scavenger
Tetrahydrofuran (THF) 72.11N/A50 mL (10 vol)Solvent
Step-by-Step Methodology
Step 1: Reaction Initiation
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (9.25 g, 3.0 eq) in THF (40 mL).

  • Cooling: Cool the solution to

    
     using an ice-water bath. Rationale: Low temperature minimizes exothermic runaway and potential nitrile hydrolysis.[1]
    
  • Addition: Dissolve 2-Chloropyrimidine-4-carbonitrile (5.00 g, 1.0 eq) in THF (10 mL). Add this solution dropwise to the piperazine mixture over 15 minutes.

    • Note: The solution may turn yellow/orange due to the formation of the electron-deficient pyrimidine complex.[1]

  • Base Addition: Add Triethylamine (6.0 mL) dropwise.

  • Progression: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitor: Check via TLC (10% MeOH in DCM) or LCMS. The starting material (

      
      ) should disappear, and a polar product spot (
      
      
      
      ) should appear.[1]
Step 2: Workup & Purification (Acid-Base Extraction)

This method avoids column chromatography by leveraging the basicity of the piperazine ring.[1]

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (100 mL) and Water (50 mL).

  • Phase Separation: Separate the layers. The product and excess piperazine are in the organic layer (or distributed depending on pH).[1]

    • Correction for High Purity: Since piperazine is very water-soluble, wash the organic layer with water (

      
      ) to remove the bulk of excess piperazine.[1]
      
  • Acid Extraction (The "Pull"): Extract the organic layer with 1N HCl (

    
    ).
    
    • Mechanism:[1][7][9] The product (basic amine) protonates and moves into the aqueous acidic phase. Non-basic impurities remain in the EtOAc.[1]

  • Basification (The "Push"): Collect the acidic aqueous extracts. Cool to

    
     and slowly basify to pH > 12 using 6N NaOH  or saturated 
    
    
    
    .
    • Observation: The product will precipitate or oil out as the free base.[1]

  • Final Extraction: Extract the basic aqueous phase with DCM (

    
    ).
    
  • Drying: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 3: Crystallization (Optional)

If the resulting solid is off-color, recrystallize from a minimal amount of hot Isopropanol (IPA) or Ethyl Acetate/Hexane.[1]

Visualizing the Workflow

Synthesis Pathway (DOT Diagram)

The following diagram illustrates the reaction flow and the critical "Acid-Base" purification logic.

SynthesisProtocol cluster_Purification Acid-Base Purification Cycle Start Start: 2-Cl-4-CN-Pyrimidine + Piperazine (3 eq) Reaction Reaction: THF, 0°C to RT, 4h (SNAr Mechanism) Start->Reaction Quench Quench: Add EtOAc/Water Reaction->Quench AcidWash Acid Extraction: Extract with 1N HCl (Product -> Aqueous Phase) Quench->AcidWash Organic Phase ImpurityDump Discard: Organic Layer (Non-basic impurities) AcidWash->ImpurityDump Basify Basification: Adjust pH > 12 (NaOH) (Product -> Free Base) AcidWash->Basify Aqueous Phase (Target Salt) FinalExtract Final Extraction: DCM Extraction Concentrate Basify->FinalExtract Product Final Product: This compound FinalExtract->Product

Caption: Figure 1. Reaction scheme and acid-base purification logic ensuring removal of non-basic impurities and excess reagents.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your data against these expected metrics.

TechniqueExpected ResultInterpretation
TLC Single spot,

(10% MeOH/DCM)
Absence of starting material (

) confirms conversion.[1]
LCMS (ESI+)

Confirm mass. Look for dimer peak (

) to ensure stoichiometry was sufficient.
1H NMR (DMSO-d6)

8.6 (d, 1H), 7.2 (d, 1H), 3.8 (m, 4H), 2.8 (m, 4H)
Diagnostic doublets for Pyrimidine H5/H6.[1] Piperazine protons appear as two multiplets.
IR Spectroscopy Peak at

Confirms integrity of the Nitrile (CN) group (it did not hydrolyze).[1]

References

  • PubChem. this compound (Compound).[1][5] National Library of Medicine.[1] Available at: [Link][1]

  • Lundbeck. Synthesis of Pyrimidine Derivatives. WO2010000668.[1] (General reference for piperazine

    
     on pyrimidines). Available at: [1]
    
  • Journal of Medicinal Chemistry. Discovery of JAK Inhibitors using Pyrimidine Scaffolds. (Contextual grounding for the application of the scaffold). Example: J. Med. Chem. 2010, 53, 3, 1238–1250.[1] [Link][1]

Sources

Application Note: 2-Piperazino-4-pyrimidinecarbonitrile in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Piperazino-4-pyrimidinecarbonitrile (CAS: 944902-98-3 / Analogous Scaffolds) represents a "privileged structure" in modern medicinal chemistry. It serves as a critical pharmacophore building block for synthesizing inhibitors targeting Checkpoint Kinase 1 (Chk1) , Lysine-Specific Demethylase 1 (LSD1) , and Cyclin-Dependent Kinases (CDKs) .

This guide provides a comprehensive technical workflow for researchers utilizing this scaffold to develop targeted cancer therapeutics. It moves beyond basic properties to detail the synthetic derivatization required for potency, followed by biochemical validation (TR-FRET) and cellular phenotyping (Flow Cytometry) protocols necessary to confirm efficacy in DNA damage response (DDR) pathways.

Scientific Background & Mechanism[1][2][3]

The "Warhead" and the "Tail"

The utility of this compound lies in its dual-functionality, which addresses two major challenges in kinase inhibitor design: binding affinity and solubility .

  • The Pyrimidine-Carbonitrile Core (The Anchor): The pyrimidine ring acts as a mimic of the adenine ring of ATP, binding to the hinge region of the kinase. The C4-nitrile (cyano) group is electron-withdrawing, increasing the acidity of adjacent protons for hydrogen bonding and often interacting directly with catalytic lysine residues (e.g., Lys661 in LSD1 or conserved lysines in kinases).

  • The Piperazine Moiety (The Vector): The secondary amine of the piperazine ring projects into the solvent-exposed region of the binding pocket. This allows for rapid derivatization (N-substitution) to tune physicochemical properties (LogP, solubility) and selectivity without disrupting the core binding mode.

Target Pathways
  • Chk1 Inhibition: Chk1 is a central effector of the DNA damage response.[1][2] Inhibitors derived from this scaffold prevent Chk1 from arresting the cell cycle in response to DNA damage, forcing cancer cells with high replication stress into "Mitotic Catastrophe."

  • LSD1 Inhibition: The scaffold is used to create reversible LSD1 inhibitors.[3] The nitrile group forms a critical hydrogen bond deep in the FAD-binding pocket, blocking the demethylation of Histone H3K4, thereby reactivating suppressed tumor suppressor genes.

Structural Logic Diagram

The following diagram illustrates the functional roles of the scaffold's components in drug design.

Scaffold_Mechanism Scaffold 2-Piperazino-4- pyrimidinecarbonitrile Nitrile C4-Nitrile Group (H-Bond Acceptor) Scaffold->Nitrile Pyrimidine Pyrimidine Core (Hinge Binder) Scaffold->Pyrimidine Piperazine Piperazine Nitrogen (Solvent Vector) Scaffold->Piperazine Target_LSD1 Target: LSD1 (FAD Pocket) Nitrile->Target_LSD1 Interacts with Lys661 Target_Chk1 Target: Chk1/CDK (ATP Pocket) Pyrimidine->Target_Chk1 Mimics Adenine Piperazine->Target_Chk1 Solubility/Selectivity Tuning

Figure 1: Pharmacophore dissection of the scaffold showing binding interactions with key oncology targets.

Application Protocol: Library Synthesis (Derivatization)

Objective: To functionalize the secondary amine of the piperazine ring to generate a library of potential inhibitors. The raw scaffold has low potency; the "tail" added here confers nanomolar activity.

Method: Reductive Amination (High-Throughput Compatible)

Materials
  • Substrate: this compound (1.0 eq)

  • Reagents: Diverse Aldehydes (R-CHO) (1.2 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), Acetic Acid (catalytic).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure
  • Preparation: Dissolve the scaffold (0.1 mmol) in DCE (2 mL) in a 4 mL glass vial.

  • Activation: Add the specific aldehyde (0.12 mmol) and glacial acetic acid (10 µL). Stir at Room Temperature (RT) for 30 minutes to form the imine intermediate.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (0.15 mmol) in one portion.

  • Reaction: Cap the vial and stir at RT for 12–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Quenching: Add saturated NaHCO₃ (2 mL). Extract with DCM (3 x 2 mL).

  • Purification: Pass the organic layer through a pre-packed SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH₃ in MeOH.

  • Isolation: Concentrate in vacuo to yield the N-substituted derivative.

Expert Insight: For Chk1 inhibitors, prioritize aldehydes containing pyridine or pyrazine rings to enhance H-bonding at the solvent interface.

Application Protocol: Biochemical Validation (Chk1 Kinase Assay)

Objective: Determine the IC50 of synthesized derivatives against Chk1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).

Experimental Design Table
ComponentConcentration / ConditionRole
Enzyme Chk1 Kinase (0.2–0.5 nM)Target protein
Substrate Fluorescein-PolyGT or CDC25C peptidePhosphorylation target
ATP Km apparent (approx. 10 µM)Co-factor (Competitive ligand)
Tracer Terbium-labeled anti-phospho antibodyFRET Donor
Inhibitor 10-point titration (10 µM to 0.5 nM)Test Compound
Protocol Steps
  • Compound Plate Prep: Prepare 3-fold serial dilutions of the synthesized derivatives in 100% DMSO. Transfer 50 nL to a 384-well low-volume assay plate (acoustic dispensing preferred).

  • Enzyme/Substrate Mix: Dilute Chk1 enzyme and Fluorescein-substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 5 µL to the plate.

  • Pre-Incubation: Incubate for 15 minutes at RT to allow compound-enzyme binding.

  • Reaction Start: Add 5 µL of ATP solution (at Km concentration) to initiate the reaction.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (to stop reaction) and the Terbium-labeled antibody.

  • Read: Incubate for 30 minutes and read on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

  • Analysis: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Compound] to determine IC50.

Application Protocol: Cellular Phenotyping (Cell Cycle Arrest)

Objective: Confirm that the biochemical inhibition translates to a functional phenotype. Chk1 inhibition abrogates the S/G2 checkpoint, but in the presence of DNA damaging agents (e.g., Gemcitabine), it causes "checkpoint override" leading to premature mitosis and apoptosis.

Method: Propidium Iodide (PI) Staining with Flow Cytometry.

Workflow Diagram

Cell_Assay_Workflow Step1 Seed HT-29 or HCT116 Cells (24h attachment) Step2 Co-treatment: Gemcitabine (DNA Damage) + Test Compound (24h) Step1->Step2 Step3 Harvest & Fixation (70% Ethanol, -20°C) Step2->Step3 Step4 Staining (Propidium Iodide + RNase A) Step3->Step4 Step5 Flow Cytometry Analysis Step4->Step5 Result Outcome: Accumulation in Sub-G1 (Apoptosis) or Loss of G2/M Arrest Step5->Result

Figure 2: Cellular assay workflow for validating Chk1 inhibition phenotype.

Protocol Steps
  • Seeding: Plate HCT116 (colon cancer) cells at 2 x 10⁵ cells/well in a 6-well plate.

  • Induction: Treat cells with a low dose of Gemcitabine (10 nM) to induce replication stress and activate Chk1 (arrests cells in S/G2).

  • Treatment: Simultaneously add the test derivative (at 5x IC50 concentration). Include DMSO control and Gemcitabine-only control.

  • Incubation: Incubate for 24 hours.

  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for >2 hours.

  • Staining: Wash cells with PBS. Resuspend in 500 µL staining solution (20 µg/mL Propidium Iodide + 200 µg/mL RNase A in PBS). Incubate 30 mins at 37°C in the dark.

  • Analysis: Analyze >10,000 events on a Flow Cytometer.

    • Expected Result: Gemcitabine only = G2/M arrest. Gemcitabine + Inhibitor = Decrease in G2/M peak and increase in Sub-G1 (apoptotic) population.

References

  • LanthaScreen™ Kinase Assay Technology. Thermo Fisher Scientific. Link

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 2012.[1] Link

  • Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. International Journal of Molecular Sciences, 2015. Link

  • Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor. Journal of Medicinal Chemistry, 2006. Link

  • Checkpoint kinase 1 (CHK1) inhibitors in cancer therapy. Clinical Cancer Research, 2014. Link

Sources

Application Note: High-Throughput Screening of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of ubiquitous drugs ranging from fluorouracil (antimetabolite) to Imatinib (kinase inhibitor).[1] However, their planar, nitrogen-rich heteroaromatic nature introduces specific challenges in High-Throughput Screening (HTS), including aqueous insolubility, colloidal aggregation, and intrinsic fluorescence.[1]

This guide details a robust, self-validating HTS workflow designed specifically for pyrimidine libraries.[1] We prioritize luminescence-based detection (ADP-Glo™) over fluorescence to eliminate compound interference and utilize acoustic liquid handling to mitigate solubility artifacts.[1]

Strategic Library Preparation

The Challenge: Pyrimidines often exhibit poor solubility in aqueous buffers and can form colloidal aggregates in DMSO, leading to false positives (promiscuous inhibition).

The Solution: Strict DMSO management and acoustic dispensing.

Compound Management Protocol
  • Stock Concentration: Prepare master stocks at 10 mM in 100% anhydrous DMSO.

  • Storage: Store in Matrix™ tubes at -20°C or -80°C under nitrogen to prevent oxidation of sensitive substituents (e.g., thiols often attached to pyrimidines).

  • Quality Control (QC): Randomly sample 5% of the library for LC-MS purity checks. Pyrimidines must show >90% purity; impurities often possess higher fluorescence than the parent compound.

Acoustic Dispensing (Contactless)

Use an acoustic liquid handler (e.g., Labcyte Echo) rather than traditional tip-based pipetting.[1]

  • Why? Pyrimidines are "sticky." Tips retain hydrophobic compounds, causing carryover.[1] Acoustic energy ejects droplets (2.5 nL) directly from the source to the destination plate, ensuring precision and eliminating cross-contamination.

Primary Screen: Biochemical Kinase Assay (ADP-Glo™)

Rationale: Many pyrimidine derivatives function as ATP-competitive kinase inhibitors.[1] We utilize the ADP-Glo™ Kinase Assay (Promega) because it measures ADP production (universal to all kinases) and generates a luminescent signal.[2]

  • Advantage: Luminescence is immune to the intrinsic fluorescence often seen in fused pyrimidine rings (e.g., pyrazolopyrimidines), reducing false negatives/positives compared to FRET/TR-FRET assays.[1]

Assay Principle Diagram

The assay converts the ADP produced by the kinase reaction back into ATP, which is then quantified via a luciferase reaction.[2][3][4]

ADPGlo_Mechanism Substrate Substrate + ATP Reaction Kinase Reaction Substrate->Reaction Kinase Kinase + Pyrimidine Cmpd Kinase->Reaction ADP_Product ADP + Phospho-Substrate Reaction->ADP_Product Reagent1 ADP-Glo™ Reagent (Depletes Unused ATP) ADP_Product->Reagent1 Step 1: Stop & Deplete Reagent2 Detection Reagent (Converts ADP -> ATP -> Light) Reagent1->Reagent2 Step 2: Detect Signal Luminescence (RLU) Reagent2->Signal

Figure 1: Schematic of the ADP-Glo™ reaction. The signal is positively correlated with kinase activity (high signal = active kinase; low signal = inhibition).

Detailed Protocol (384-Well Format)

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[1]

  • ATP Concentration: Use

    
     apparent for the specific kinase (typically 10–50 µM).
    

Step-by-Step Workflow:

StepActionVolumeCritical Note
1 Compound Transfer 10–50 nLUse Echo acoustic dispenser.[1] Target final conc: 10 µM. Max DMSO < 1%.
2 Enzyme Addition 2 µLDilute Kinase in buffer. Add to columns 1–22. Add buffer only to col 23-24 (No Enzyme Control).
3 Pre-Incubation N/AIncubate 10 min at RT. Allows pyrimidine to bind the ATP pocket.
4 Substrate/ATP Mix 2 µLAdd to all wells. Initiate reaction.
5 Reaction Incubation 60 minSeal plate. Incubate at RT (22–25°C).
6 ADP-Glo Reagent 4 µLStops reaction and depletes remaining ATP.[1] Incubate 40 min.
7 Detection Reagent 8 µLConverts ADP to ATP -> Luciferase.[1] Incubate 30 min.
8 Read N/AMeasure Luminescence (0.5s integration) on a multimode reader (e.g., EnVision).

Secondary Screen: Cellular Viability

Rationale: Pyrimidine analogs (e.g., Gemcitabine) are often cytotoxic.[1] It is vital to distinguish between target-specific inhibition and general cytotoxicity early in the funnel.

Method: CellTiter-Glo® 2.0 (Promega) .[1] This is an orthogonal luminescent assay measuring cellular ATP as a proxy for viability.

Protocol Modifications for Pyrimidines
  • Seeding: Seed cells (e.g., HCT116 or A549) at 1,000 cells/well in 384-well white opaque plates.

  • Dosing: Add compounds 24 hours post-seeding.

  • Exposure: Incubate for 48–72 hours (pyrimidines acting as antimetabolites require at least one cell cycle to show effect).

  • Detection: Add CellTiter-Glo reagent (1:1 ratio with media), shake for 2 min, incubate 10 min, and read luminescence.

Data Analysis & Validation

The "Senior Scientist" Perspective: Data is meaningless without statistical rigor.

Z-Factor Calculation

For every plate, calculate the Z' factor using the positive (No Enzyme) and negative (DMSO vehicle) controls.


[1]
  • Acceptance Criteria:

    
     is mandatory. If 
    
    
    
    , check for pipetting errors or reagent degradation.[1]
Hit Triage & PAINS Filtering

Pyrimidine libraries are prone to containing PAINS (Pan-Assay Interference Compounds).

  • Aggregation Check: If a hit shows steep Hill slopes (> 2.0) in dose-response, add 0.01% Triton X-100 to the assay buffer and re-test. If potency disappears, the compound was a colloidal aggregator (false positive).

  • Fluorescence Check: Although we use luminescence, always run a "Compound + Detection Reagent" (no enzyme) control to ensure the pyrimidine isn't inhibiting the Luciferase enzyme itself.

Screening Workflow Diagram

HTS_Workflow Library Pyrimidine Library (10mM DMSO) Primary Primary Screen (ADP-Glo Kinase) Library->Primary Filter1 Filter: Z-Score > 3 & % Inhibition > 50% Primary->Filter1 Counterscreen Counter Screen (Luciferase Inhibition) Filter1->Counterscreen Hits Secondary Secondary Screen (CellTiter-Glo Viability) Counterscreen->Secondary Non-interfering Validation Hit Validation (IC50 & Triton X-100 Test) Secondary->Validation Lead Validated Lead Validation->Lead

Figure 2: The critical path from library to validated lead, incorporating specific filters for luciferase interference and aggregation.

References

  • Assay Guidance Manual. (2012). HTS Assay Validation. NCBI Bookshelf. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link][1]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

Troubleshooting & Optimization

How to improve 2-Piperazino-4-pyrimidinecarbonitrile solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Piperazino-4-pyrimidinecarbonitrile (also known as 2-(1-Piperazinyl)-4-pyrimidinecarbonitrile) presents a common challenge in medicinal chemistry: it possesses a polar scaffold but often exhibits poor aqueous solubility in its neutral form due to high crystal lattice energy and moderate lipophilicity.[1][2]

This guide addresses the physicochemical barriers to solubility. The molecule contains a basic secondary amine on the piperazine ring (distal nitrogen) and an electron-withdrawing nitrile group on the pyrimidine ring.[1][2] Understanding the ionization state of that piperazine nitrogen is the key to successful solubilization.[2]

Molecule Profile & Solubility Physics

PropertyValue (Approx.)Implication for Solubility
Functional Class Weak BaseSolubility is pH-dependent.[1][2]
Key Ionizable Group Distal Piperazine Nitrogen (

)
Protonation site.

is estimated at ~8.0–8.7 [1].[2]
Hydrophobicity Moderate (LogP ~0.1–1.[2]0)Requires cosolvents or ionization to overcome lattice energy.[2]
Common Issue "Crash-out" PrecipitationRapid precipitation occurs when DMSO stocks are diluted into neutral buffers (PBS).[1][2]

Module 1: The pH Adjustment Method (Primary Protocol)

Theory: The most effective way to dissolve this compound in water is to convert the "Free Base" into a soluble salt species in situ.[2] The distal nitrogen of the piperazine ring accepts a proton (


) in acidic conditions, becoming cationic (

). This charge disrupts the crystal lattice and interacts favorably with water dipoles.[2]
Step-by-Step Protocol
  • Preparation: Weigh the target amount of this compound.

  • Suspension: Add 80% of your final volume of water (Milli-Q grade).[1][2] Note: The powder will likely float or sink without dissolving.

  • Acidification (Titration):

    • Slowly add 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid dropwise while stirring.[2]

    • Monitor the solution clarity. As the pH drops below the

      
       (likely < pH 6.0), the solution should clarify.
      
    • Target pH: Aim for pH 4.5 – 5.5 for maximum stability.[2]

  • Back-Titration (Optional): If the pH is too low for your assay, slowly add 0.1 M NaOH to raise it back to pH 7.[2]0. Warning: If you go above pH 7.5, the compound may precipitate again.[2]

  • Final Volume: Adjust to the final volume with water.

Diagram: pH-Dependent Solubilization Mechanism

pH_Solubility FreeBase Free Base Form (Neutral, Insoluble) Protonation Protonation of Distal Nitrogen FreeBase->Protonation Mixed with Water Acid Add Acid (H+) (HCl / Methanesulfonic) Acid->Protonation Lowers pH < pKa Salt Cationic Salt Form (Highly Soluble) Protonation->Salt Lattice Disruption Salt->FreeBase pH raised > 8.0 (Precipitation Risk)

Figure 1: The transition from insoluble free base to soluble cationic salt via acidification.[1][2]

Module 2: The Cosolvent "Spike" Method

Theory: For biological assays where acidic buffers are toxic to cells, use a water-miscible organic solvent (DMSO) to create a concentrated stock, then dilute into the media.[1][2]

The "Crash-out" Risk: When a highly concentrated DMSO stock (e.g., 100 mM) is added to aqueous media, the sudden change in polarity can force the compound out of solution before it disperses.

Optimized Cosolvent Protocol
ComponentRoleRecommended Concentration
DMSO (Anhydrous) Primary Solvent100% for Stock Solution (Store at -20°C)
PEG-400 Stabilizer10-20% in final aqueous mix (optional)
Tween-80 Surfactant0.1 - 0.5% (Prevents micro-precipitation)

Workflow:

  • Dissolve compound in 100% DMSO to create a 50 mM - 100 mM Stock.[1][2]

  • Do not add Stock directly to the cell culture dish.

  • Intermediate Step: Prepare a "Working Solution" by diluting the Stock 1:10 into PBS containing 0.5% Tween-80 .

    • Why? The surfactant encapsulates the hydrophobic molecules, preventing immediate crystal growth [2].[2]

  • Add the Working Solution to your final assay volume.[2]

Module 3: Troubleshooting & FAQs

Q1: My solution turns cloudy after sitting for 2 hours. Why?

A: This is likely Ostwald Ripening .[2] Small, invisible micro-crystals formed during dilution are growing into visible precipitates.[2]

  • Fix: Ensure your buffer pH is slightly acidic (pH 6.5-6.[1][2]8) if possible, or increase the surfactant (Tween-80) concentration to 1%.[1][2]

Q2: Can I heat the solution to dissolve it?

A: Use Caution. While heat increases solubility, this molecule contains a nitrile group (-CN).[1][2] Prolonged heating in acidic water can hydrolyze the nitrile to an amide or carboxylic acid, chemically changing your drug.[2]

  • Limit: Do not exceed 50°C for more than 15 minutes.

Q3: Which salt form is best for solid-state stability?

A: If you need to generate a solid soluble powder, the Dihydrochloride (2HCl) or Mesylate salts are standard for piperazine derivatives.[1][2] The free base is often hygroscopic and less stable.[2]

Decision Matrix: Choosing Your Method

Use this workflow to select the correct solubilization strategy for your specific experiment.

Solubility_Decision_Tree Start Start: this compound Q1 Is the application Cell-Based/In Vivo? Start->Q1 NonBio Chemical / In Vitro Q1->NonBio No Bio Biological Assay Q1->Bio Yes AcidMethod Method 1: pH Adjustment (Use HCl to pH 4.5) NonBio->AcidMethod Q2 Is DMSO tolerance > 0.1%? Bio->Q2 DMSOY Yes Q2->DMSOY DMSON No (Sensitive Cells) Q2->DMSON Cosolvent Method 2: DMSO Stock + Tween-80 Intermediate DMSOY->Cosolvent Complex Method 3: Cyclodextrin (Use HP-beta-CD) DMSON->Complex

Figure 2: Decision matrix for selecting the optimal solubilization protocol.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 36995510, 2-piperazin-1-ylpyrimidine-4-carbonitrile.[1][2] Retrieved January 29, 2026 from [Link][1]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures.[2] Journal of Pharmacy & Pharmaceutical Sciences.[2] [Link]

  • Völgyi, G., et al. (2010). Potentiometric pKa determination of piperazine derivatives.[2] Periodica Polytechnica Chemical Engineering.[2] [Link]

Sources

Technical Support Center: Stability & Handling of 2-Piperazino-4-pyrimidinecarbonitrile

[1]



MW:

Part 1: Executive Summary

2-Piperazino-4-pyrimidinecarbonitrile is a functionalized pyrimidine derivative containing a secondary amine (piperazine) and an electron-deficient nitrile group.[1] While generally stable in solid form, its stability in Dimethyl Sulfoxide (DMSO) is critically dependent on moisture content .[1]

The primary degradation pathway is the hydrolysis of the nitrile group (C≡N) to the corresponding amide and carboxylic acid , driven by trace water in hygroscopic DMSO. Secondary risks include oxidative degradation of the piperazine ring.[1]

Quick Reference Protocol:

  • Solvent: Anhydrous DMSO (≥99.9%, <50 ppm H₂O).[1]

  • Storage: -20°C or -80°C in single-use aliquots.

  • Shelf Life: >12 months at -20°C (if kept dry); <24 hours at Room Temperature (RT) if exposed to air.[1]

Part 2: Troubleshooting Guides & FAQs

Category A: Dissolution & Initial Handling

Q1: I just received the solid compound. How do I prepare the most stable stock solution? A: Follow the "Day 0" Protocol to maximize longevity.[1]

  • Equilibrate: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[1]

  • Solvent Choice: Use Anhydrous DMSO (sealed under argon/nitrogen).[1] Do not use "molecular biology grade" DMSO that has been opened and sitting on a shelf; it likely contains significant water.[1]

  • Concentration: Prepare a stock concentration of 10–50 mM . Higher concentrations reduce the molar ratio of water-to-compound, slightly mitigating hydrolysis risks.

  • Aliquot: Immediately dispense into single-use, light-protective vials (e.g., amber tubes).

  • Inert Gas: If possible, overlay the headspace with nitrogen or argon before sealing.[1]

Q2: My stock solution has turned slightly yellow after 2 weeks at 4°C. Is it still good? A: A slight color change (yellowing) often indicates trace oxidation of the piperazine amine or formation of N-oxide impurities, but it does not always signal total loss of potency.

  • Action: Run an LC-MS.

    • If the main peak is intact (>95%), it is usable for non-critical assays.[1]

    • If you see significant new peaks, discard.[1]

  • Prevention: Store at -20°C, not 4°C. The rate of oxidation and hydrolysis is significantly higher at 4°C.

Category B: Degradation & Impurities[1]

Q3: I see a new peak in my LC-MS spectrum at [M+18] and [M+19]. What is happening? A: This is the hallmark of Nitrile Hydrolysis .

  • Mechanism: The nitrile group (-CN) at the 4-position is electron-deficient due to the pyrimidine ring. In the presence of water (absorbed by DMSO), it hydrolyzes to the primary amide (-CONH₂).

  • Mass Shift: The addition of water (H₂O) adds exactly 18.01 Da to the molecular weight.[1]

  • Root Cause: Your DMSO has absorbed moisture.[1][2] DMSO is highly hygroscopic and can absorb up to 10% water by weight if left uncapped.[1]

Q4: Can I use a stock solution that has gone through 10 freeze-thaw cycles? A: No. We recommend a maximum of 3-5 freeze-thaw cycles .[1]

  • Physical Risk: Repeated cycling can induce precipitation of the compound, which may not re-dissolve completely upon thawing, leading to inconsistent dosing.[1]

  • Chemical Risk: Each thaw cycle exposes the cold DMSO to humid air, increasing water content and accelerating the hydrolysis described in Q3.[1]

Part 3: Deep Dive - Chemical Stability Mechanisms

The Hydrolysis Trap (Nitrile Reactivity)

The 4-cyanopyrimidine core is particularly susceptible to nucleophilic attack because the nitrogen atoms in the pyrimidine ring pull electron density away from the nitrile carbon. This makes the carbon highly electrophilic.[1]

Visualizing the Degradation Pathway:

DegradationPathwayCompoundParent Compound(MW: 189.2)IntermediateImidate IntermediateCompound->IntermediateNucleophilic AttackWaterTrace H₂O(from wet DMSO)Water->IntermediateAmidePrimary Amide(Hydrolysis Product 1)[M+18]Intermediate->AmideTautomerizationAcidCarboxylic Acid(Hydrolysis Product 2)[M+19/20]Amide->AcidSlow Hydrolysis(Requires Acid/Base)

Figure 1: The primary degradation pathway of this compound in wet DMSO. The conversion to the amide is the most common impurity observed.

Troubleshooting Decision Tree

Use this logic flow to diagnose issues with your compound stocks.

TroubleshootingStartIssue ObservedPrecipitationPrecipitation / CloudinessStart->PrecipitationNewPeaksNew LC-MS PeaksStart->NewPeaksColorChangeYellowing / DarkeningStart->ColorChangeWarmWarm to 37°C & VortexPrecipitation->WarmPurityCheckCheck Purity (LC-MS)ColorChange->PurityCheckDissolvedClear Solution?Use immediately.Warm->DissolvedYesNotDissolvedDiscard.Compound crystallized or degraded.Warm->NotDissolvedNoMassCheckCheck Mass ShiftPlus18+18 Da (Amide)Cause: Wet DMSOMassCheck->Plus18Plus16+16 Da (N-Oxide)Cause: OxidationMassCheck->Plus16Action1Action1Plus18->Action1Discard.Use Anhydrous DMSO next time.Action2Action2Plus16->Action2Discard.Store under Argon/Nitrogen.Pure>95% PureSafe to use.PurityCheck->PureImpure<90% PureDiscard.PurityCheck->Impure

Figure 2: Diagnostic workflow for evaluating stock solution integrity.

Part 4: Data & Specifications

Table 1: Predicted Stability vs. Storage Conditions

Based on Arrhenius kinetics for nitrile hydrolysis in polar aprotic solvents.

Storage ConditionSolvent StatePredicted StabilityPrimary Risk
-80°C (Recommended) Solid (Frozen)> 2 YearsMinimal.
-20°C (Standard) Solid (Frozen)12–24 MonthsFreeze-thaw moisture uptake.
+4°C (Refrigerated) Liquid2–4 WeeksSlow hydrolysis & oxidation.
+25°C (Room Temp) Liquid< 48 HoursRapid hydrolysis if DMSO is wet.
Table 2: DMSO Grade Requirements
ParameterSpecificationReason
Purity ≥ 99.9%Impurities can catalyze degradation.[1]
Water Content < 0.05% (< 500 ppm) CRITICAL: Prevents nitrile hydrolysis.[1]
Container Septum-sealed / Single-usePrevents atmospheric moisture entry.[1]

References

  • PubChem. (n.d.).[1][3][4] this compound (Compound).[1][4] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Kozlowski, A. (2022).[1] DMSO Solvent Compatibility and Stability. MilliporeSigma Technical Library.[1] (General reference for DMSO hygroscopicity).

  • Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Authoritative source on Nitrile-to-Amide hydrolysis mechanisms).

  • Cheng, X., et al. (2012).[1] Compound instability in dimethyl sulphoxide: Case studies with 5-aminopyrimidines. Comb Chem High Throughput Screen, 15(10). Retrieved from [Link] (Demonstrates pyrimidine scaffold reactivity in DMSO).

  • Way, L. (2018).[1] The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. J Biomol Screen. Retrieved from [Link]

Common experimental issues with 2-Piperazino-4-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Piperazino-4-pyrimidinecarbonitrile Status: Active | Ticket Priority: High | Specialist: Senior Application Scientist[1][2]

Introduction: The "Deceptive" Building Block

Welcome to the technical support hub for This compound (CAS: 940284-53-3).[1][2]

In drug discovery, this scaffold is a "deceptive" intermediate.[2] It looks stable—a simple pyrimidine ring with a nitrile handle and a piperazine tail.[2] However, users frequently encounter three specific failure modes: unexpected precipitation in biological buffers , nitrile hydrolysis during downstream coupling , and severe peak tailing in HPLC .[2]

This guide bypasses generic advice to address the specific chemical behaviors of the piperazine-pyrimidine-nitrile triad.

Module 1: Solubility & Formulation (The "Cloudy Buffer" Issue)

User Issue: "I prepared a 10 mM stock in DMSO, but when I diluted it into my assay buffer (pH 7.4), the solution turned cloudy immediately."

Technical Diagnosis: This is a classic pKa mismatch .[2]

  • The Chemistry: The piperazine nitrogen (distal N) is a secondary amine.[2] While typical piperazines have a pKa ~9.8, the electron-deficient pyrimidine ring at the N1 position pulls electron density, lowering the pKa of the distal N4 nitrogen to approximately 8.5–9.0 .[2]

  • The Failure: At pH 7.4 (physiological), a significant fraction of the molecule exists as the uncharged free base .[2] The free base of this molecule has high lattice energy and poor aqueous solubility, leading to "crashing out."[2]

Troubleshooting Protocol:

ParameterRecommendationMechanism
Stock Solvent DMSO (anhydrous) Prevents premature hydrolysis of the nitrile group.[1][2]
Assay Buffer Add 0.1% Formic Acid (if assay permits)Lowers pH to <6.0, ensuring the piperazine is fully protonated (cationic), drastically increasing solubility.[2]
Alternative Mesylate/HCl Salt Formation Pre-convert the solid to a salt form before making stock solutions.[2] The salt form breaks the crystal lattice energy barrier.[2]
Visualization: Solubility Decision Logic

SolubilityLogic Start Compound Precipitates in Buffer Check_pH Check Buffer pH Start->Check_pH pH_High pH > 8.0 (Free Base Dominant) Check_pH->pH_High Basic/Neutral pH_Low pH < 6.0 (Cationic Form) Check_pH->pH_Low Acidic Action_High Action: Add Co-solvent (2% DMSO) or Acidify pH_High->Action_High Action_Low Action: Check Ionic Strength (Salting Out effect) pH_Low->Action_Low Result Solubilized System Action_High->Result Action_Low->Result

Caption: Decision tree for resolving precipitation issues based on the ionization state of the piperazine secondary amine.

Module 2: Reactivity & Synthesis (The "Low Yield" Issue)

User Issue: "I am trying to alkylate the piperazine nitrogen, but I see a +18 mass impurity and low conversion."

Technical Diagnosis: You are fighting a war on two fronts: Nucleophilicity vs. Electrophilicity .[2]

  • The +18 Mass Shift (The Saboteur): The nitrile group at position 4 is activated by the electron-deficient pyrimidine ring.[2] In the presence of water and heat (or strong base), the nitrile hydrolyzes to a primary amide (+18 Da).[2]

  • Nucleophilic Competition: The pyrimidine ring withdraws electrons from the piperazine, making the distal NH less nucleophilic than a standard alkyl amine.[2] Standard alkylation conditions often require higher temperatures, which unfortunately accelerate the nitrile hydrolysis.[2]

Optimization Guide:

  • Avoid: Aqueous bases (NaOH/KOH).[2] They rapidly attack the nitrile.[2]

  • Preferred Base: Non-nucleophilic organic bases like DIPEA or Cs2CO3 in anhydrous DMF/ACN.[2]

  • Reaction Monitor: Do not rely solely on TLC. The amide impurity often co-elutes with the nitrile product on silica.[2] Use LC-MS to track the -CN vs -CONH2 species.[1][2]

Visualization: Competing Reaction Pathways

ReactionPathways cluster_desired Desired Pathway (Anhydrous) cluster_undesired Undesired Pathway (Aqueous/Heat) Substrate This compound (Starting Material) Reagent + R-X / Base (Anhydrous) Substrate->Reagent Hydrolysis + H2O / OH- / Heat Substrate->Hydrolysis Product N-Alkylated Product (Target) Reagent->Product SN2 Attack Impurity Primary Amide Impurity (Mass +18) Hydrolysis->Impurity Nitrile Hydrolysis

Caption: The critical divergence between successful N-alkylation and the parasitic nitrile hydrolysis reaction.

Module 3: Analytical Integrity (The "Broad Peak" Issue)

User Issue: "My HPLC peaks are tailing badly, and I can't integrate the area accurately."

Technical Diagnosis: This is Silanol Interaction .[2] The secondary amine on the piperazine is interacting with residual acidic silanol groups (Si-OH) on the silica backbone of your HPLC column.[2] This acts like a secondary "ion-exchange" retention mechanism, causing the peak to drag (tail).[2]

The Fix (Chromatography Protocol):

  • The "Gold Standard" Modifier: Use 0.1% Trifluoroacetic Acid (TFA) in both mobile phases (Water and Acetonitrile).[2]

    • Why: TFA is an ion-pairing agent.[1][2] It protonates the amine and forms a neutral ion pair, masking the charge and preventing silanol interaction.[2]

  • High pH Alternative: If your column is hybrid-silica (e.g., Waters XBridge), run the method at pH 9.5 (Ammonium Bicarbonate).[2]

    • Why: At pH 9.5, the amine is deprotonated (neutral), eliminating the ionic interaction with the column.[2]

Summary of Analytical Conditions:

ConditionMobile Phase AMobile Phase BColumn Type
Acidic (Recommended) Water + 0.1% TFAACN + 0.1% TFAC18 (Standard)
Basic (Alternative) 10mM NH4HCO3 (pH 10)ACNC18 (High pH Stable)

References

  • PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine.[2] Link[1][2]

  • Chao, S., et al. (2024).[2][4] Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles. ResearchGate. Link

  • Gadzala-Kopciuch, R. (2005).[2][5] Accurate HPLC Determination of Piperazine Residues in the Presence of Other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. Link[1][2]

  • Movassaghi, M., & Hill, M. D. (2007).[2] Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols. Link

Sources

Technical Support Center: Optimizing IC50 for 2-Piperazino-4-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: IC50-OPT-2P4P Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 2-Piperazino-4-pyrimidinecarbonitrile (CAS: 940284-53-3), a functionalized pyrimidine often used as a fragment scaffold or intermediate in kinase and protease inhibitor synthesis.

Unlike standard lipophilic drugs, this molecule possesses a basic piperazine moiety (pKa ~9.8) and a polar nitrile group. This creates specific challenges regarding pH-dependent solubility and non-specific binding. This guide replaces generic protocols with a chemically aware optimization strategy for this specific scaffold.

Module 1: Solubility & Stock Preparation

The Problem: Users frequently report "inconsistent inhibition" or "plateau noise" at high concentrations (>100 µM). The Cause: The piperazine nitrogen is protonated at acidic pH but becomes neutral (and less soluble) as you approach physiological pH (7.4), potentially leading to micro-precipitation in the assay buffer.

Protocol: The "Acid-Shift" Stock Preparation

Do not dissolve directly in 100% DMSO without checking the final assay pH.

  • Primary Stock: Dissolve compound to 10 mM or 20 mM in 100% DMSO .

    • Why: High concentration DMSO suppresses ionization issues temporarily.

  • Intermediate Dilution (Critical Step):

    • If your assay buffer is pH 7.4, ensure your intermediate dilution step (e.g., 100x to 10x) does not cause the compound to crash out.

    • Validation: Perform a "Visual Solubility Test." Dilute the stock to 200 µM in a clear tube containing your exact assay buffer. Hold it against a dark background. Any turbidity indicates the neutral species is precipitating.

  • Buffer Adjustment: If precipitation occurs, add 0.01% Triton X-100 to the assay buffer. This is critical for pyrimidine-based scaffolds to prevent aggregation-based false positives.

Visualizing the Solubility Decision Logic

SolubilityLogic Start Dissolve 10mM in DMSO Check Dilute to 200µM in Assay Buffer Start->Check Turbid Is solution turbid? Check->Turbid Clear Proceed to Serial Dilution Turbid->Clear No Precip Precipitation Detected Turbid->Precip Yes Fix Add 0.01% Triton X-100 or Lower Max Conc. Precip->Fix Fix->Check Retest

Figure 1: Decision tree for validating compound solubility prior to assay plate preparation.

Module 2: Dosing Strategy & Serial Dilution

The Problem: "My curve is flat" or "The transition is too steep." The Cause: this compound is often a moderate-potency binder (micromolar range). Standard nanomolar dilution schemes will miss the IC50.

Protocol: The Centered 10-Point Scheme

For this compound, avoid the standard "1 nM to 10 µM" range. You likely need to shift higher.

Recommended Scheme (1:3 Dilution Factor):

  • Top Concentration: 100 µM (Limit of solubility)

  • Dilution Factor: 3-fold

  • Points: 10 data points + 2 Controls (Min/Max)

The Mathematical Layout:

Point Concentration (µM) Role
1 100.00 Top Plateau (Full Inhibition?)
2 33.33
3 11.11
4 3.70 Likely IC50 Range
5 1.23 Likely IC50 Range
6 0.41
7 0.13
8 0.04
9 0.01 Bottom Plateau (No Inhibition)
10 0.004 Bottom Plateau
C1 DMSO Only 0% Inhibition Control

| C2 | Ref Inhibitor | 100% Inhibition Control |

Technical Insight: If your IC50 is expected to be >10 µM (common for fragments), a 1:3 dilution is superior to 1:2 because it covers a 4-log range, ensuring you capture both the top and bottom plateaus.

Module 3: Troubleshooting & Data Analysis

FAQ: Common Issues with Pyrimidine Carbonitriles

Q1: My Hill Slope is > 2.0. Is this cooperativity?

  • Diagnosis: Unlikely. For small molecules like this, a Hill slope > 2.0 (steep curve) usually indicates colloidal aggregation . The compound forms "micelles" that sequester the enzyme non-specifically.

  • Fix:

    • Add 0.01% Triton X-100 (freshly prepared) to the buffer.

    • Spin down the compound stock at 10,000 x g for 10 minutes before diluting.

    • Reference: See Shoichet's work on promiscuous inhibitors [1].[1]

Q2: The bottom of my curve doesn't reach 0% inhibition.

  • Diagnosis: This is often "optical interference." The pyrimidine ring can absorb in the UV range (260-280 nm). If your assay readout is absorbance-based (e.g., NADH consumption at 340 nm), the compound itself might be contributing signal.

  • Fix: Run a "Compound Only" control plate (no enzyme) and subtract this baseline from your assay data.

Q3: My IC50 shifts when I change enzyme concentration.

  • Diagnosis: You might have a tight-binder (Ki < [E]), or the compound is depleting the substrate.

  • Fix: Ensure that [Enzyme] << IC50. If your IC50 is 10 nM and you are using 20 nM enzyme, the math breaks down. Lower the enzyme concentration to the detection limit of your reader.

Workflow: The "Self-Validating" Assay Loop

AssayValidation Prep Prepare Plate (1:3 Dilution) Incubate Incubate (Time = Linear Phase) Prep->Incubate Read Read Signal Incubate->Read ZCheck Z-Factor > 0.5? Read->ZCheck Analyze Fit 4-Parameter Logistic Model SlopeCheck Hill Slope 0.8 - 1.2? Analyze->SlopeCheck Valid Valid IC50 SlopeCheck->Valid Yes Agg Suspect Aggregation (Add Detergent) SlopeCheck->Agg No (>1.5) ZCheck->Analyze Yes Noise High Noise (Check Pipetting) ZCheck->Noise No

Figure 2: Experimental workflow emphasizing the two critical checkpoints: Z-Factor for assay quality and Hill Slope for mechanism validation.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link

    • Core Reference for identifying aggregation artifacts in pyrimidine-based inhibitors.
  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Assay Operations for SAR Support. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

    • The "Gold Standard" for IC50 curve fitting and dilution schemes.
  • Brooks, H. B., et al. (2004). Basics of enzymatic assays for HTS. Current Protocols in Pharmacology. Link

    • Source for optimizing enzyme concentrations rel

Sources

Technical Support Center: Solubility Optimization for 2-Piperazino-4-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Brief

The Core Problem: Researchers frequently encounter "crash-out" (precipitation) events when introducing 2-Piperazino-4-pyrimidinecarbonitrile (CAS: 1135283-54-3) into aqueous cell media.[1] This is rarely a quality issue with the compound itself but rather a thermodynamic vs. kinetic solubility conflict .

Physicochemical Profile:

  • Scaffold: Pyrimidine ring with a nitrile (CN) group (lipophilic, planar) and a piperazine ring (polar, basic).

  • Key pKa: ~9.8 (Piperazine secondary amine).[2]

  • Behavior at pH 7.4: The molecule is predominantly protonated (>99% cationic). Theoretically, this charge should support aqueous solubility.

  • Precipitation Mechanism: The "Solvent Shock."[3] When a high-concentration DMSO stock (neutral species dominant in aprotic solvent) is rapidly introduced to a neutral aqueous buffer, the hydrophobic pyrimidine-carbonitrile core drives aggregation faster than the piperazine amine can protonate and solvate. This leads to kinetic precipitation.

Troubleshooting Guides (Module-Based)

Module A: Stock Solution Management

The invisible culprit is often water contamination in your DMSO.

Q: My stock solution looks clear, but it precipitates immediately upon adding to media. Why? A: You are likely experiencing "Solvent Shock" amplified by "Wet DMSO." DMSO is hygroscopic; it absorbs atmospheric water aggressively.

  • Mechanism: If your DMSO stock has absorbed water, the compound may already be forming micro-nucleation sites (invisible to the naked eye). When hit with the massive volume of aqueous media, these nuclei trigger rapid crystallization.

  • The Fix:

    • Use Anhydrous DMSO (99.9%) stored over molecular sieves.

    • Store stocks in single-use aliquots to prevent repeated freeze-thaw cycles. Every thaw cycle introduces atmospheric moisture.

Q: What is the safe maximum concentration for the stock? A: While the compound may dissolve at 100 mM in pure DMSO, this is often a "trap."[4]

  • Recommendation: Limit stocks to 10–20 mM .

  • Reasoning: Lower stock concentration reduces the local supersaturation spike at the injection point in the media.

Module B: The Dilution Protocol (The Critical Step)

Direct addition is the most common cause of failure. Use the "Intermediate Step" method.

Q: I add the drug directly to the flask and vortex, but it still crashes. What am I doing wrong? A: You are exceeding the Kinetic Solubility Limit . The local concentration at the pipette tip can momentarily exceed 1 mM, forcing the molecules to stack (aggregate) before they disperse.

Protocol: The Step-Wise Serial Dilution Method Do not pipette 1 µL of stock directly into 10 mL of media.

  • Prepare an Intermediate Solution (10x or 100x):

    • Dilute your DMSO stock into a small volume of pure sterile water or PBS (pH 7.4) first, in a separate tube.

    • Crucial Detail: Acidify this intermediate step slightly if possible (e.g., using 10 mM HCl) to force protonation of the piperazine ring before it hits the protein-rich media.

  • Vortex Rapidly: Ensure this intermediate is fully soluble. If it precipitates here, your final concentration target is thermodynamically impossible.

  • Final Addition: Add this pre-diluted aqueous intermediate to your cell culture flask.

Module C: Media Composition & Environment

Q: Does Fetal Bovine Serum (FBS) help or hurt? A: FBS is your ally. Serum albumin acts as a "sink," binding lipophilic molecules and preventing them from crashing out.

  • Tip: Never dilute into serum-free media unless absolutely necessary. If you must use serum-free conditions, consider adding 0.1% BSA (Bovine Serum Albumin) as a carrier.

Q: Should I warm the media? A: Yes. Cold media (4°C) drastically lowers the kinetic energy available to keep the hydrophobic core solvated.

  • Standard: Pre-warm all media to 37°C before adding the compound.

Visualizing the Mechanism & Workflow

The following diagrams illustrate the precipitation mechanism and the corrected workflow to prevent it.

Figure 1: The Precipitation Mechanism (Solvent Shock)

This diagram shows why direct addition fails: The hydrophobic aggregation rate (


) exceeds the protonation/solvation rate (

).

PrecipitationMechanism cluster_0 Critical Failure Point Stock DMSO Stock (Neutral Species) Interface Mixing Interface (High Local Conc.) Stock->Interface Dilution (1:1000) Precipitate Precipitate (Aggregated Solid) Interface->Precipitate Hydrophobic Stacking (Fast Kinetic Path) Soluble Soluble Species (Protonated Cation) Interface->Soluble Protonation (pH 7.4) (Slower Kinetic Path) Precipitate->Soluble Re-dissolution (Very Slow/Impossible)

Caption: Figure 1. The "Race Condition" at the pipette tip. To prevent precipitation, we must slow down aggregation or speed up protonation.

Figure 2: The Optimized Dilution Workflow

Follow this decision tree to ensure solubility.

DilutionWorkflow cluster_tips Pro-Tips Start Start: DMSO Stock (10mM) Step1 Step 1: Intermediate Dilution (Dilute 1:10 into PBS/Water) Start->Step1 Add dropwise while vortexing Check Visual Check: Is it cloudy? Step1->Check Fail STOP: Concentration too high or Stock degraded Check->Fail Yes (Cloudy) Success Step 2: Add to Cell Media (Final Dilution) Check->Success No (Clear) Tip1 Pre-warm Media to 37°C Tip2 Use 10% FBS if possible

Caption: Figure 2. The "Intermediate Dilution" strategy reduces the solvent shock, allowing visual verification before the compound touches the cells.

Summary of Physicochemical Data

ParameterValueImplication for Handling
Molecular Weight ~189.2 g/mol Small molecule, fast diffusion.[1]
pKa (Piperazine) ~9.8 (Basic)Positively charged at pH 7.4. Solubility should be high if mixed correctly.
LogP (Octanol/Water) ~0.1 - 1.0 (Est.)Moderately lipophilic core (pyrimidine-CN) drives aggregation.
Solubility (DMSO) >50 mMHigh. Danger of "false confidence" in stock stability.
Solubility (PBS pH 7.4) <1 mM (Kinetic)Low. This is the bottleneck.

References

  • Lipinski, C. A., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.[5]

  • BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media.[3][4][6]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[7] Elsevier. (Chapter on Solubility in Drug Discovery).

  • PubChem Compound Summary. (2025). This compound (CID 36995510).[1] National Center for Biotechnology Information.

Sources

Technical Support Center: Investigating Off-Target Effects of 2-Piperazino-4-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Trap

You are likely visiting this guide because you are working with 2-Piperazino-4-pyrimidinecarbonitrile (or a derivative thereof) and are encountering unexpected biological activity.

This molecule is a privileged scaffold in medicinal chemistry.[1][2][3] Its architecture—a pyrimidine core fused with a piperazine ring and an electron-withdrawing nitrile group—is a "master key" that fits into multiple biological locks. While this makes it an excellent building block for kinase inhibitors (e.g., EGFR, CDK) and GPCR ligands, it creates a minefield of off-target effects.[3]

This guide moves beyond generic advice. We will troubleshoot the specific physicochemical and biological liabilities inherent to this scaffold, distinguishing between assay artifacts and true promiscuity .

Phase 1: The "False Positive" Filter (Physicochemical Artifacts)[3]

Before assuming you have a "dirty" drug, you must rule out that your compound is physically interfering with your assay.[3] Pyrimidine-piperazine motifs are notorious for colloidal aggregation .

Q: My IC50 shifts dramatically when I change enzyme concentration. Is this an off-target effect?

A: Likely not.[3] This is the hallmark of colloidal aggregation.

Small heterocycles like this compound can self-assemble into sub-micrometer colloids in aqueous buffer. These colloids sequester proteins non-specifically, inhibiting them by surface adsorption rather than active site binding.[3]

The Diagnostic Protocol:

  • Detergent Sensitivity: Repeat your assay with 0.01% Triton X-100 (freshly prepared).[3]

    • Result: If inhibition disappears or IC50 increases >10-fold, your compound is an aggregator, not a binder.[3]

  • Enzyme Concentration Dependence:

    • True Inhibitor: IC50 remains constant (provided [E] << IC50).[3]

    • Aggregator: IC50 shifts linearly with enzyme concentration (more protein requires more colloid surface area to inhibit).[3]

Q: I see time-dependent inhibition. Is it a covalent binder?

A: Check the Nitrile stability first.

While the nitrile group is often designed as a reversible handle or a covalent warhead (targeting Cysteine), it is susceptible to hydrolysis.[3]

  • Risk: In basic buffers or prolonged storage, the nitrile (-CN) can hydrolyze to a primary amide (-CONH2).[3]

  • Action: Run an LC-MS of your stock solution and your assay buffer after 24 hours. If you see a mass shift of +18 Da , you are testing the amide degradation product, which has completely different hydrogen-bonding properties.

Phase 2: The Kinase "Usual Suspects"

The pyrimidine ring is a classic ATP-mimic . It binds to the hinge region of kinases, mimicking the adenine ring of ATP.

Q: My compound inhibits my target kinase, but cells die too fast to be explained by on-target effects.

A: You are likely hitting the "Anti-Target" Kinases.

The 2-aminopyrimidine motif is structurally promiscuous. If you have not optimized the "R" groups on the piperazine, your compound likely inhibits:

  • CDK1/2 (Cyclin-Dependent Kinases): Inhibition leads to immediate G2/M arrest and apoptosis.[3]

  • GSK3β: Often hit by pyrimidines; leads to Wnt pathway activation.[3]

  • DYRK1A: A common off-target for this scaffold class.

Visualization: The Kinase Off-Target Mechanism

KinasePromiscuity Compound 2-Piperazino-4- pyrimidinecarbonitrile ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Pyrimidine mimics Adenine Target Target Kinase (e.g., EGFR) ATP_Pocket->Target Intended Binding OffTarget1 CDK1/2 (Cell Cycle Arrest) ATP_Pocket->OffTarget1 H-Bond Donor/Acceptor Mismatch OffTarget2 GSK3β (Wnt Activation) ATP_Pocket->OffTarget2 Hydrophobic Interaction

Figure 1: Structural basis for kinase promiscuity.[3] The pyrimidine core mimics ATP, allowing entry into multiple kinase active sites.

Phase 3: The GPCR & Transporter Liability

The Piperazine ring is a "privileged structure" for G-Protein Coupled Receptors (GPCRs), particularly monoaminergic receptors.[3]

Q: We are seeing unexpected CNS effects or hypotension in animal models.

A: Check the Dopamine and Serotonin Systems.

The piperazine nitrogen (at position 4) is basic (pKa ~8-9).[3] At physiological pH, it is protonated, mimicking the charged amine of neurotransmitters like serotonin and dopamine.[3]

Common Off-Targets for Piperazine-Pyrimidines:

  • hERG Channel: Critical Safety Risk. The protonated piperazine can block the hERG potassium channel, causing QT prolongation (cardiotoxicity).[3]

  • 5-HT (Serotonin) Receptors: Agonism or antagonism here causes behavioral shifts.[3]

  • Dopamine D2: Common target for piperazines (antipsychotic-like effects).[3]

Action Plan:

  • In Silico: Run a structural similarity search against the ChEMBL database for "N-aryl piperazines".

  • In Vitro: Prioritize a hERG patch-clamp assay and a 5-HT2A binding assay immediately.

Phase 4: Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Use this to prove your compound actually enters the cell and binds the target, distinguishing off-target cytotoxicity from on-target engagement.

Materials:

  • HEK293 or target cells.[3][4]

  • Compound (10 µM final).[3]

  • PCR thermocycler.[3]

Step-by-Step:

  • Treatment: Incubate cells with Compound or DMSO (control) for 1 hour at 37°C.

  • Harvest: Wash cells with PBS; resuspend in PBS with protease inhibitors.[3]

  • Aliquot: Split into 10 PCR tubes (50 µL each).

  • Heat Shock: Heat each tube to a different temperature (gradient: 37°C to 67°C) for 3 minutes .

  • Lysis: Cool to RT. Freeze-thaw (liquid N2 / 37°C) x3 to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Precipitated/unstable protein pellets; bound/stabilized protein stays in supernatant).

  • Detection: Run supernatant on Western Blot for your target protein.[3]

  • Analysis: If the protein remains soluble at higher temperatures in the treated samples vs. DMSO, you have confirmed Target Engagement .

Protocol B: The "Shoichet" Aggregation Counter-Screen

Mandatory for any pyrimidine-carbonitrile hit validation.

ParameterAggregator (False Positive)True Binder
0.01% Triton X-100 Loss of ActivityActivity Retained
Centrifugation (15 min @ 10k g) Loss of Activity (pelleted)Activity Retained
Enzyme Conc.[3] Increase IC50 Shifts Right (Worse)IC50 Constant
Hill Slope Steep (> 2.[3]0)Normal (~1.[3]0)

Visual Troubleshooting Workflow

Use this decision tree to categorize your off-target issue.

TroubleshootingFlow Start Start: Anomalous Data Detergent Add 0.01% Triton X-100 Start->Detergent CheckActivity Does Inhibition Persist? Detergent->CheckActivity FalsePos Artifact: Colloidal Aggregation CheckActivity->FalsePos No (Activity Lost) TrueBinder True Binder: Investigate Off-Targets CheckActivity->TrueBinder Yes Selectivity Run Kinase Panel (Focus: CDK, GSK3) TrueBinder->Selectivity Cytotoxicity Issue GPCR_Screen Run GPCR Panel (Focus: 5-HT, Dopamine) TrueBinder->GPCR_Screen CNS/Cardio Issue

Figure 2: Decision tree for validating bioactivity and identifying the source of off-target effects.

References

  • Shoichet, B. K. (2006).[3] Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081.[3]

  • Molina, D. M., et al. (2013).[3] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[3]

  • Wermuth, C. G. (2008).[3] The Practice of Medicinal Chemistry. Elsevier.[3][5] (Reference for "Privileged Structures" and Piperazine/GPCR binding).

  • LINT (Laboratory for Industrial and Applied Mathematics) . (2024).[3] Common Kinase Off-Targets for Aminopyrimidines. (General chemical biology consensus).[3]

Sources

Troubleshooting inconsistent results in kinase assays with 2-Piperazino-4-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fragment-Based Challenge

You are likely utilizing 2-Piperazino-4-pyrimidinecarbonitrile (CAS 1135283-54-3) as a scaffold or fragment in Fragment-Based Drug Discovery (FBDD) targeting the ATP-binding site of kinases.[1][2] While this moiety offers excellent hydrogen-bonding potential via the piperazine nitrogen and the nitrile acceptor, its physicochemical properties often introduce "silent" experimental errors.

Inconsistent results with this compound usually stem from three distinct failure modes: aqueous solubility limits (crashing out) , colloidal aggregation (false positives) , or ATP-competitive mechanics (assay design mismatch) .[1] This guide bypasses generic advice to target these specific molecular liabilities.

Part 1: Troubleshooting Guide (Q&A)

Category A: Solubility & Compound Handling[1][3][4]

Q: Why do my IC50 curves plateau at 60-80% inhibition rather than reaching 100%? A: This is a classic signature of compound precipitation .[1][2] The piperazine moiety has a pKa of approximately 9.8. In your DMSO stock (10-100 mM), it is fully soluble.[2] However, when you dilute this into a standard kinase buffer (pH 7.2–7.5), the compound becomes partially deprotonated and less soluble. If the local concentration exceeds the solubility limit during the dilution step, micro-precipitates form. These solids are inactive, effectively lowering the soluble concentration available to inhibit the enzyme.

  • Diagnostic: Check your plate for turbidity using a nephelometer or simple visual inspection under magnification.[2]

  • Correction: Limit your top concentration. If you are screening at 100 µM, drop to 30 µM. Ensure your final DMSO concentration is maintained at 1% (if tolerated by the kinase) to aid solubility.

Q: Why are my results variable between technical replicates on the same plate? A: This is likely due to "stickiness" and pipetting hysteresis . this compound contains a hydrophobic pyrimidine core and a basic amine.[1][2] This amphiphilic nature can cause it to adsorb to the plastic walls of pipette tips or reservoirs, especially in polystyrene plates without surface treatments.

  • Correction: Use Low-Binding polypropylene plates and tips. Switch to a "reverse pipetting" technique for the serial dilution to prevent bubble formation and ensure full volume transfer.

Category B: Assay Interference (False Positives)

Q: I see potent inhibition (low IC50), but the Hill Slope is very steep (> 2.0). Is this real? A: Suspect colloidal aggregation .[2] Many planar, aromatic, basic compounds (like piperazine-pyrimidines) form promiscuous colloidal aggregates in aqueous solution.[2] These aggregates sequester the enzyme, inhibiting it non-specifically. This is not true binding. A Hill slope > 1.5 is the mathematical hallmark of this artifact.

  • The Test: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[2]

  • The Logic: Detergents disrupt colloids but rarely affect true ligand binding.[2] If your IC50 shoots up (potency disappears) after adding detergent, your initial hit was an artifact.

Category C: Mechanistic Nuances

Q: Why does my IC50 shift when I change the ATP concentration? A: This confirms the compound is an ATP-competitive inhibitor (Type I) . The pyrimidine scaffold typically mimics the adenine ring of ATP, binding to the kinase hinge region. According to the Cheng-Prusoff equation, for competitive inhibitors, the IC50 is dependent on the substrate (ATP) concentration.

  • Observation: If you increase ATP from 10 µM to 1 mM, the IC50 of your compound will increase (worse potency).

  • Standardization: To generate reproducible data, you must run your assay at the

    
     for ATP (
    
    
    
    ). This renders the
    
    
    , allowing valid comparisons between different kinase assays.

Part 2: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for validating "hits" with this scaffold.

TroubleshootingFlow Start Inconsistent IC50 Result CheckHill Check Hill Slope Start->CheckHill SteepSlope Slope > 1.5 (Steep) CheckHill->SteepSlope NormalSlope Slope ~ 1.0 (Standard) CheckHill->NormalSlope AggregationTest Detergent Test: Add 0.01% Triton X-100 SteepSlope->AggregationTest SolubilityCheck Solubility Check: Visual/Nephelometry NormalSlope->SolubilityCheck PotencyLoss Potency Lost AggregationTest->PotencyLoss PotencyRetained Potency Retained AggregationTest->PotencyRetained Artifact Artifact: Colloidal Aggregation PotencyLoss->Artifact PotencyRetained->SolubilityCheck Precipitate Precipitate Visible SolubilityCheck->Precipitate Clear Solution Clear SolubilityCheck->Clear SolubilityIssue Solubility Limit Exceeded: Reduce Top Conc Precipitate->SolubilityIssue MechanismCheck Mechanism Check: Vary [ATP] Clear->MechanismCheck

Caption: Decision matrix for isolating aggregation artifacts vs. solubility limits vs. mechanistic behavior.

Part 3: Self-Validating Experimental Protocols

Protocol 1: The "Pop-and-Spin" DMSO Stock Check

Purpose: To ensure the variability isn't starting in the source plate.[1][2]

  • Thaw your 10 mM DMSO stock of this compound at Room Temperature (RT). Do not heat.

  • Vortex vigorously for 10 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Inspect: Look for a pellet.

    • Result A: No pellet.[2] Proceed.

    • Result B: Visible pellet.[2] Your stock concentration is inaccurate. Re-dissolve by sonication or dilute to 5 mM.

  • Validation: Measure absorbance at a wavelength away from the compound's max (e.g., 600 nm) to detect scattering (turbidity).

Protocol 2: Serial Dilution for "Sticky" Amines

Purpose: To prevent compound loss on plastic tips, ensuring the concentration in the well matches the label.

StepActionRationale
1 Pre-wet Tips Aspirate and dispense buffer 3x before touching the compound.[1][2] Saturates binding sites on the plastic.[2]
2 Intermediate Plate Perform dilutions in a polypropylene (PP) plate, never polystyrene (PS). PP binds hydrophobic amines less avidly.
3 The Mix Cycle Mix at least 10 times per dilution step.[2] Use a mix volume of 70% of the total volume.
4 Transfer Transfer to the assay plate immediately. Do not let the dilution plate sit for >30 mins (risk of precipitation).

Part 4: Data Interpretation Reference

Use this table to interpret shifts in your IC50 data relative to assay conditions.

ObservationLikely CauseRemediation
IC50 increases 10x with 0.01% Triton Aggregation (False Positive)Include detergent in all future buffers; discard hit if activity vanishes.[1][2]
IC50 increases linearly with [ATP] Competitive Inhibition (Type I)This is a valid mechanism. Standardize [ATP] to

.[2]
IC50 decreases over time (Pre-incubation) Slow-binding / CovalentCheck for time-dependent inhibition (possible nitrile reactivity, though rare).[1][2]
Flat dose-response (No sigmoidal shape) Compound PrecipitationLower the starting concentration; check DMSO tolerance.

References

  • Assay Guidance Manual (NCBI) . Assay Interference by Aggregation. Source: [Link]

  • BellBrook Labs . Protocol Recommendations for Performing a Kinase Inhibition Assay. Source: [Link]

  • ResearchGate . DMSO tolerance and reagent stability testing in Kinase Assays. Source: [Link]

Sources

Validation & Comparative

Technical Guide: 2-Piperazino-4-pyrimidinecarbonitrile vs. Clinical CDK4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the 2-Piperazino-4-pyrimidinecarbonitrile scaffold (a key pharmacophore in fragment-based drug discovery) and established clinical CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib).[1]

Executive Summary: The Fragment vs. The Drug

In the landscape of CDK4/6 inhibition, This compound (PPC) represents a "privileged fragment"—a low-molecular-weight scaffold used as a starting point for developing potent inhibitors.[1] Unlike Palbociclib , Ribociclib , or Abemaciclib , which are fully optimized clinical drugs (MW >400 Da), PPC (MW ~189 Da) is a chemical building block.[1]

Researchers investigating PPC are typically exploring Fragment-Based Drug Discovery (FBDD) or synthesizing novel derivatives (e.g., pyrido[2,3-d]pyrimidine-6-carbonitriles) to overcome resistance mechanisms associated with the "Big 3" approved drugs.[1]

Quick Comparison Matrix
FeatureThis compound (PPC)Palbociclib (PD-0332991)Abemaciclib (LY2835219)
Role Chemical Scaffold / Fragment HitClinical Standard of CareClinical Standard of Care
Molecular Weight ~189.2 Da (High Ligand Efficiency)447.5 Da506.6 Da
Binding Mode Hinge Binder (likely via pyrimidine N1/N3)ATP Competitive (Reversible)ATP Competitive (Reversible)
Selectivity Low (Promiscuous as a fragment)High (CDK4/6 > CDK1/2)High (CDK4 > CDK6), broader kinome
Primary Utility SAR Exploration, Library SynthesisPositive Control, TherapeuticsCNS-penetrant Therapeutics

Structural & Mechanistic Analysis

The "Nitrile" Advantage (PPC Scaffold)

The 4-carbonitrile (CN) group on the pyrimidine ring of PPC is a versatile "warhead" in medicinal chemistry.[1]

  • Hydrogen Bonding: The nitrile nitrogen can accept hydrogen bonds from the backbone NH of the kinase hinge region (e.g., Val96 in CDK4).[1]

  • Metabolic Stability: Unlike the acetyl group in Palbociclib (which is metabolically liable), the nitrile group is robust against oxidative metabolism.[1]

  • Vector for Growth: The piperazine tail at the C2 position points towards the solvent-exposed region, improving solubility and allowing for the attachment of solubilizing groups without disrupting the hinge binding.[1]

The Clinical Standard (Palbociclib/Ribociclib)

These drugs utilize a pyrido[2,3-d]pyrimidine core.[1] They rely on a bulky side chain (cyclopentyl) to induce selectivity by exploiting the specific shape of the CDK4 ATP pocket.[1]

  • Limitation: Resistance often emerges via amplification of CDK6 or mutations in the ATP binding pocket that sterically hinder these bulky inhibitors.[1]

Visualization: Structural Evolution Pathway

The following diagram illustrates how the PPC fragment evolves into a potent inhibitor compared to the structure of Palbociclib.

DrugEvolution cluster_mechanism Mechanism of Action Fragment 2-Piperazino-4- pyrimidinecarbonitrile (The Fragment) Lead Optimized Nitrile Lead (e.g., Compound 7x) + Hydrophobic Group Fragment->Lead Fragment Growing (Add Hydrophobic Pharmacophore) Target CDK4/Cyclin D1 Complex Lead->Target High Potency Binding (IC50 ~30 nM) Palbo Palbociclib (Clinical Standard) Pyridopyrimidine Core Palbo->Target Clinical Inhibition (IC50 ~11 nM)

Caption: Evolution of the this compound fragment into a potent lead compound compared to the established Palbociclib pathway.

Experimental Validation Protocols

To objectively compare the PPC scaffold against Palbociclib, you must assess Ligand Efficiency (LE) rather than just raw potency (IC50), as the fragment is much smaller.[1]

Protocol A: ADP-Glo™ Kinase Assay (Comparative Profiling)

Objective: Determine the intrinsic affinity of the PPC fragment vs. Palbociclib.[1]

Reagents:

  • Recombinant CDK4/Cyclin D1 complex (human).[1]

  • Substrate: Rb-peptide (Retinoblastoma protein fragment).[1]

  • ATP (Ultra-pure).[1]

  • ADP-Glo™ Kinase Assay Kit (Promega).[1]

Workflow:

  • Compound Preparation:

    • Dissolve PPC (Fragment) to 100 mM in DMSO (Fragments require high concentration).

    • Dissolve Palbociclib (Control) to 10 mM in DMSO.[1]

  • Reaction Assembly (384-well plate):

    • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme: Add 2 ng/µL CDK4/CycD1.

    • Compounds:

      • Titrate PPC: 1 mM down to 1 µM (10-point dose response).

      • Titrate Palbociclib: 10 µM down to 0.1 nM.[1]

    • Start: Add ATP (Km concentration, typically 15-50 µM) and Rb-peptide.[1]

  • Incubation: 60 minutes at Room Temperature (25°C).

  • Detection:

    • Add ADP-Glo Reagent (40 min incubation) to deplete unconsumed ATP.[1]

    • Add Kinase Detection Reagent (30 min incubation) to convert ADP to Luciferase signal.[1]

  • Analysis:

    • Measure Luminescence (RLU).[1]

    • Calculate IC50 using non-linear regression (GraphPad Prism).

    • Critical Step: Calculate Ligand Efficiency (LE) for PPC:

      
      
      A high LE (>0.[1]3) indicates the PPC scaffold is a high-quality starting point, even if the raw IC50 is in the micromolar range.[1]
      
Protocol B: Cellular Selectivity (In-Cell Western)

Objective: Verify if the PPC scaffold penetrates cells and inhibits Rb phosphorylation specifically at Ser780 (CDK4 site).[1]

  • Cell Line: MCF-7 (ER+, Rb-proficient breast cancer cells).[1]

  • Treatment:

    • Seed cells (10,000/well) in 96-well plates. Allow attachment (24h).

    • Treat with PPC (10 µM, 50 µM) and Palbociclib (100 nM, 500 nM) for 24 hours.[1]

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde.[1] Permeabilize with 0.1% Triton X-100.[1]

    • Primary Antibody: Anti-phospho-Rb (Ser780) [Rabbit mAb].[1]

    • Normalization Antibody: Anti-Total-Rb or GAPDH [Mouse mAb].[1]

  • Detection: Use IRDye® secondary antibodies (800CW and 680RD) and scan on LI-COR Odyssey.[1]

  • Result Interpretation:

    • Palbociclib: Should show >90% reduction in pRb-S780 at 500 nM.[1]

    • PPC: If significant inhibition is seen at <50 µM, the scaffold has excellent cell permeability and potential for "lead-like" properties.[1]

Biological Pathway Context

Understanding where these inhibitors act is crucial for interpreting data.[1]

Pathway GrowthFactor Growth Factors (Mitogens) CyclinD Cyclin D1 GrowthFactor->CyclinD Induction CDK4 CDK4/6 CyclinD->CDK4 Binds Rb_E2F Rb-E2F Complex (Repressor) CDK4->Rb_E2F Phosphorylates Rb Inhibitors INHIBITION POINT PPC / Palbociclib Inhibitors->CDK4 Blocks ATP Binding Rb_Phos Hyper-phosphorylated Rb (Inactive) Rb_E2F->Rb_Phos Dissociation E2F E2F Transcription Factor (Active) Rb_E2F->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Gene Expression

Caption: Mechanism of CDK4/6 pathway inhibition. PPC and Palbociclib compete with ATP at the CDK4 node, preventing Rb phosphorylation.[1]

Synthesis & Sourcing Note

For researchers wishing to synthesize derivatives of the PPC scaffold:

  • Starting Material: 2,4-dichloropyrimidine.[1]

  • Reaction: Nucleophilic aromatic substitution (

    
    ).[1]
    
    • Step 1: Reaction with piperazine (selectivity for C2 vs C4 is controlled by temperature and solvent).[1]

    • Step 2: Introduction of the nitrile group (often via Pd-catalyzed cyanation if not present, or using 2-chloro-4-cyanopyrimidine).[1]

  • Commercial Availability: this compound is available from specialized building block vendors (e.g., matrix scientific, chemical book listings) under CAS 1135283-54-3 or 20980-22-7 (generic piperazino-pyrimidine).[1]

References

  • Reddy, M. V. R., et al. (2014). "Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5)."[1][2] Journal of Medicinal Chemistry.

  • Fry, D. W., et al. (2004). "Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts."[1] Molecular Cancer Therapeutics.[1]

  • PubChem Compound Summary. "this compound (CID 36995510)."[1][3] National Center for Biotechnology Information.[1] [1]

  • Chen, P., et al. (2016). "Structure-based design of potent and selective CDK4/6 inhibitors."[1] Journal of Medicinal Chemistry (Discussing the structural requirements of the pyrimidine core). [1]

Sources

Validating the antiproliferative effects of 2-Piperazino-4-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Antiproliferative Validation of Pyrimidine-Carbonitrile Scaffolds Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary: The Pharmacophore Advantage

2-Piperazino-4-pyrimidinecarbonitrile represents a privileged scaffold in modern drug discovery, acting as a structural hybrid between the bio-active pyrimidine core (found in antimetabolites like 5-Fluorouracil) and the piperazine moiety (a solubility and pharmacokinetic enhancer found in drugs like Imatinib).

While traditional pyrimidines often suffer from poor lipophilicity or rapid metabolic degradation, the addition of the piperazine ring at the C2 position and a nitrile group at C4 introduces unique hydrogen-bonding capabilities and conformational rigidity. This guide outlines the rigorous protocol for validating this compound’s antiproliferative efficacy, positioning it not merely as a cytotoxic agent, but as a potential targeted kinase inhibitor (e.g., EGFR, PI3K/AKT).

Structural & Functional Comparison

The following diagram illustrates the structural logic comparing the candidate to established standards.

PharmacophoreComparison Candidate This compound (Target Scaffold) Feat1 Pyrimidine Core (DNA/RNA Interference) Candidate->Feat1 Feat2 Piperazine Ring (Solubility & Bioavailability) Candidate->Feat2 Feat3 Nitrile (CN) Group (H-Bond Acceptor/Covalent Trap) Candidate->Feat3 Standard1 5-Fluorouracil (5-FU) (Antimetabolite Benchmark) Standard1->Feat1 Standard2 Erlotinib/Imatinib (Kinase Inhibitor Benchmark) Standard2->Feat2

Figure 1: Pharmacophore deconstruction showing how the candidate bridges the gap between cytotoxic antimetabolites and targeted kinase inhibitors.

Comparative Performance Framework

Before initiating wet-lab validation, it is critical to benchmark the candidate against known entities. The table below synthesizes expected performance metrics based on structure-activity relationship (SAR) data of analogous pyrimidine-carbonitriles.

FeatureThis compound5-Fluorouracil (5-FU)Erlotinib (Kinase Inhibitor)
Primary Mechanism Dual-Action Potential: 1. Kinase Inhibition (ATP mimic) 2.[1] S-phase ArrestAntimetabolite (Thymidylate synthase inhibition)EGFR Tyrosine Kinase Inhibition
Solubility (LogP) Moderate to High (Piperazine enhances aqueous solubility)Low (Hydrophilic, requires specific formulation)Moderate (Lipophilic)
Selectivity Index (SI) Target > 10 (Tumor vs. Normal cells)Low (Significant toxicity to normal dividing cells)High (Target-dependent)
Drug Resistance Low Cross-Resistance (Distinct binding mode via CN group)High (Common resistance via enzyme upregulation)Moderate (Mutation dependent, e.g., T790M)
Validation Assay MTT/CCK-8 + Kinase ProfilingMTT + Colony FormationKinase Assay + Western Blot

Experimental Validation Protocols

To scientifically validate the antiproliferative effects, you must prove causality : that the molecule specifically inhibits cell growth rather than causing non-specific necrosis due to pH changes or precipitation.

Phase 1: Compound Preparation & Stability
  • Rationale: The piperazine nitrogen is basic.[2] Inaccurate pH adjustment can lead to precipitation in cell media, causing false positives (physical cell death).

  • Protocol:

    • Dissolve 10 mg of this compound in 100% DMSO to create a 100 mM stock solution .

    • Sonicate for 10 minutes at room temperature.

    • Critical Control: Perform a "Media Precipitation Test." Dilute the stock to 100 µM in DMEM/RPMI (containing 10% FBS). Measure Absorbance at 600nm. If OD > 0.05, precipitation is occurring; reduce concentration or adjust pH.

Phase 2: Quantitative Cytotoxicity (MTT Assay)
  • Objective: Determine IC50 values across a panel of cell lines (e.g., MCF-7, A549, HepG2).

  • Methodology:

    • Seeding: Seed tumor cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

    • Treatment: Add the candidate compound in a serial dilution (0.1 µM to 100 µM).

      • Positive Control: 5-FU (same range).

      • Negative Control: 0.1% DMSO (Vehicle).

    • Incubation: 48h and 72h time points (to distinguish cytostatic vs. cytotoxic effects).

    • Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO. Read OD at 570nm.

    • Calculation: Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

Phase 3: Mechanistic Elucidation (Flow Cytometry)
  • Rationale: Antiproliferative activity is a phenotype. You must identify the driver. Pyrimidine-carbonitriles often arrest cells in G2/M (tubulin interference) or S-phase (DNA synthesis).

  • Workflow:

    • Treat cells at IC50 concentration for 24h.

    • Apoptosis: Stain with Annexin V-FITC / PI .

      • Q3 (Annexin+/PI-): Early Apoptosis (Indicates programmed cell death, desirable).

      • Q1 (Annexin-/PI+): Necrosis (Indicates toxicity/lysis, undesirable).

    • Cell Cycle: Fix cells in 70% ethanol, stain with Propidium Iodide (PI) + RNase.

      • Look for: Accumulation in S-phase (suggests antimetabolite activity) vs. G2/M (suggests kinase/tubulin inhibition).

Visualizing the Validation Logic

The following diagram outlines the decision matrix for interpreting your experimental results.

ValidationLogic Start Start: MTT Assay Data IC50_Check Is IC50 < 10 µM? Start->IC50_Check Potent Potent Candidate IC50_Check->Potent Yes Weak Weak/Inactive (Check Solubility) IC50_Check->Weak No Selectivity Selectivity Index (SI) (Normal Cells IC50 / Tumor IC50) Potent->Selectivity SI_Good SI > 5 (Lead Compound) Selectivity->SI_Good High Specificity SI_Bad SI < 2 (General Toxin) Selectivity->SI_Bad High Toxicity Mechanism Flow Cytometry Analysis SI_Good->Mechanism S_Phase S-Phase Arrest (Antimetabolite) Mechanism->S_Phase G2M_Phase G2/M Arrest (Kinase/Tubulin) Mechanism->G2M_Phase

Figure 2: Decision matrix for classifying the candidate based on quantitative bioassay results.

Data Interpretation & Troubleshooting

Interpreting IC50 Values[3][4]
  • < 1 µM: Highly potent. Likely a targeted inhibitor (e.g., covalent binding via nitrile group).[3]

  • 1 - 10 µM: Moderately potent. Typical for lead fragments; requires optimization (SAR).

  • > 50 µM: Weak. If 5-FU is also weak in this line, the cell line may be resistant. If 5-FU is potent, the candidate is likely inactive.

The "Nitrile" Factor

The C4-carbonitrile group is electron-withdrawing. In some contexts, it can form covalent bonds with cysteine residues in the target protein (Targeted Covalent Inhibitors - TCI).

  • Test: If IC50 improves significantly with time (24h vs 72h) and persists after "washout" (removing the drug), this suggests irreversible binding .

Common Pitfalls
  • False Positives via Reduction: Some piperazine derivatives can directly reduce MTT tetrazolium salts without cells.

    • Fix: Always run a "Cell-Free Control" (Media + Compound + MTT).

  • Solubility Limits: If the compound precipitates at 100 µM, your IC50 curve will plateau artificially.

    • Fix: Verify solubility limits visually or via HPLC before screening.

References

The following authoritative sources support the mechanistic potential of piperazine-pyrimidine scaffolds and the protocols described above.

  • One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties.

    • Source: European Journal of Medicinal Chemistry (via PubMed)
    • Significance: Validates that piperazine substitution on pyrimidines can result in 2-fold higher potency than 5-FU in breast cancer lines.
    • URL:[Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition. [3][4]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry
    • Significance: Establishes the carbonitrile-pyrimidine scaffold as a specific inhibitor of the PI3K/AKT pathway, a key mechanism to test for your candid
    • URL:[Link]

  • Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiprolifer

    • Source: ChemistryOpen (via PubMed Central)
    • Significance: Demonstrates the structural importance of the 4-piperazinyl moiety in carbonitrile-based drugs for renal cancer inhibition.
    • URL:[Link]

  • Piperazine skeleton in the structural modification of n

    • Source: European Journal of Medicinal Chemistry (via PMC)
    • Significance: Provides the foundational rationale for using piperazine to improve the pharmacokinetic profile (solubility/bioavailability) of antitumor agents.[2]

    • URL:[Link]

Sources

Comparative Guide: Efficacy of 2-Piperazino-4-pyrimidinecarbonitrile and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), 2-Piperazino-4-pyrimidinecarbonitrile (CAS: 1135283-54-3) represents a privileged "lead-like" scaffold.[1][2] It combines the hydrogen-bonding capabilities of the pyrimidine ring, the solubility-enhancing properties of the piperazine tail, and the electrophilic/H-bond accepting nature of the nitrile group.[1]

This guide objectively compares the efficacy of this specific 4-carbonitrile scaffold against its two primary structural competitors: the 5-carbonitrile regioisomers (common in kinase inhibitors) and the des-cyano analogs (common in GPCR ligands).[1][2]

Key Finding: While the des-cyano analog (1-(2-pyrimidinyl)piperazine) exhibits high affinity for CNS targets (alpha-2 adrenergic receptors), the introduction of the 4-carbonitrile group shifts the efficacy profile toward kinase inhibition (specifically JAK and CDK families) and cysteine protease targeting , offering a superior starting point for oncology and inflammation therapeutics.[1][2]

Structural & Mechanistic Comparison

The efficacy of these molecules is dictated by their electronic distribution and steric fit within a binding pocket.[1] We analyze three distinct analogs:

  • Target Scaffold: this compound (4-CN-PP )[1][2]

  • Regioisomer: 2-Piperazino-5-pyrimidinecarbonitrile (5-CN-PP )[1][2]

  • Des-Cyano Analog: 2-(1-Piperazinyl)pyrimidine (PmP )[1][2]

Table 1: Comparative Physicochemical & Biological Profiles
Feature4-CN-PP (Target)5-CN-PP (Regioisomer)PmP (Des-Cyano)
Electronic Character High C2 Electrophilicity (Para-N effect)Moderate C2 ElectrophilicityLow Electrophilicity
Primary Target Class Kinases (Hinge Binder) / ProteasesKinases (PI3K/EGFR) GPCRs (Alpha-2, 5-HT1A)
CNS Penetration Moderate (Polar CN group)ModerateHigh (Active metabolite of Buspirone)
Metabolic Stability High (CN blocks oxidation)HighModerate (Susceptible to hydroxylation)
Synthetic Utility Excellent (

reactive core)
GoodLimited (Requires Pd-catalysis often)
Mechanistic Insight: The "Nitrile Switch"

The presence of the nitrile group at the C4 position is not merely decorative.[1]

  • Electronic Effect: It pulls electron density from the pyrimidine ring, making the C2 position highly reactive for nucleophilic aromatic substitution (

    
    ).[1] This allows researchers to rapidly generate libraries by swapping the piperazine tail.[1]
    
  • Binding Mode: In kinase active sites, the nitrile often acts as a surrogate for a water molecule or forms a direct H-bond with the backbone amide of the hinge region (e.g., Met793 in EGFR).[1]

Expert Note: The 5-CN isomer is historically more prevalent in PI3K inhibitors (e.g., related to Pictilisib analogs), whereas the 4-CN isomer offers a unique vector for substituents that access the solvent-exposed front of the ATP pocket, often improving solubility.[1]

Visualizing the Structure-Activity Relationship (SAR)[1][2][3]

The following diagram illustrates the decision logic when selecting between these scaffolds based on the desired therapeutic outcome.

SAR_Logic Start Start: Pyrimidine-Piperazine Scaffold Decision1 Is CNS Penetration Required? Start->Decision1 Path_CNS YES: Remove Nitrile (Target: GPCRs/Alpha-2) Decision1->Path_CNS High Lipophilicity Needed Path_Per NO: Target Peripheral Kinases Decision1->Path_Per H-Bond Acceptor Needed Decision2 Select Nitrile Position (Hinge Binding Geometry) Path_Per->Decision2 Opt_4CN 4-Carbonitrile (4-CN-PP) Targets: JAK, CDK, Proteases Feature: High Synthetic Reactivity Decision2->Opt_4CN Solvent Exposed Vector Opt_5CN 5-Carbonitrile (5-CN-PP) Targets: PI3K, EGFR Feature: Deep Pocket Binding Decision2->Opt_5CN Buried Pocket Vector

Caption: SAR Decision Tree for Pyrimidine-Piperazine Scaffolds. Selecting the 4-CN vs. 5-CN determines kinase selectivity profiles.[1][2]

Experimental Validation Protocols

To objectively compare the efficacy of the 4-CN-PP scaffold against the 5-CN-PP analog, we utilize a standardized Kinase Inhibition Assay.[1][2] The protocol below is designed to be self-validating using internal reference standards.

Protocol A: ADP-Glo™ Kinase Assay (Comparative Potency)

Objective: Determine the IC50 of 4-CN vs 5-CN derivatives against a panel of kinases (e.g., EGFR, PI3K).

Reagents:

  • Kinase: Recombinant EGFR (SignalChem)[1]

  • Substrate: Poly (Glu:Tyr) 4:1[1]

  • Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.[1]

  • Detection: ADP-Glo™ Reagent (Promega).[1][2]

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve 4-CN-PP and 5-CN-PP in 100% DMSO to 10 mM.

    • Prepare 10-point serial dilutions (1:3) in Assay Buffer (Final DMSO < 1%).[1]

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of Compound.

    • Add 2 µL of Kinase (Optimized to convert 10-20% ATP).[1][2]

    • Incubate for 10 min at RT (allows compound to bind hinge region).

    • Add 2 µL of ATP/Substrate mix (ATP concentration = Km of the kinase).[1]

    • Incubate for 60 min at RT.

  • Detection:

    • Add 6 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1]

    • Incubate 40 min.

    • Add 12 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1][2]

    • Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).[1]

    • Normalize to "No Enzyme" (0% Activity) and "No Compound" (100% Activity) controls.

    • Fit data to Sigmoidal Dose-Response equation (Variable Slope).[1][2]

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be valid.[1]

  • Reference: Include Gefitinib as a positive control.[1] If Gefitinib IC50 deviates >2-fold from historical mean, discard run.

Biological Pathway Context

The efficacy of these scaffolds is best understood in the context of the PI3K/AKT/mTOR signaling pathway, where pyrimidine-carbonitriles have shown significant utility.[1]

PI3K_Pathway RTK RTK (e.g., EGFR) PI3K PI3K (Target of 5-CN-PP) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 substrate AKT AKT PIP3->AKT Recruitment PI3K->PIP3 Phosphorylation mTOR mTOR AKT->mTOR Signaling Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrimidine-Carbonitrile Scaffold Inhibitor->PI3K Inhibits

Caption: Intervention point of Pyrimidine-Carbonitrile scaffolds within the PI3K/AKT proliferative pathway.

Synthesis of 4-CN-PP Derivatives[1][2][4][5][6][7][8]

To utilize this scaffold, one must be able to derivatize it.[1] The 4-position nitrile activates the 2-position for substitution.[1][2]

Reaction:


 Displacement
Starting Material:  2-Chloro-4-pyrimidinecarbonitrile
Reagent:  N-Boc-Piperazine (or substituted piperazine)[1][2]

Protocol:

  • Dissolve 2-Chloro-4-pyrimidinecarbonitrile (1.0 eq) in dry DMF.

  • Add

    
     (2.5 eq) as a base to scavenge HCl.[1]
    
  • Add Piperazine derivative (1.1 eq) dropwise at 0°C.

  • Stir at Room Temperature for 4–6 hours. (Note: The 4-CN group makes the Cl highly labile; heat is rarely required and may cause nitrile hydrolysis).[1]

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with cold water.[1]

  • Purification: Recrystallization from Ethanol/Water (avoid chromatography if possible for scalability).[1]

Yield Expectation: >85% for 4-CN-PP derivatives vs ~60-70% for unactivated pyrimidines.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 36995510, this compound. Retrieved from [Link] Grounding: Verifies the specific CAS 1135283-54-3 and physicochemical properties.[1][2][3]

  • Fayed, E. A., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.[1][2][4] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link] Grounding: Provides comparative efficacy data for the 5-carbonitrile regioisomer in kinase inhibition.[1][2]

  • Ratheesh, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design. Retrieved from [Link] Grounding: Validates the use of pyrimidine scaffolds in EGFR-TKIs and structural design considerations.[1][2][5]

Sources

Technical Validation Guide: 2-Piperazino-4-pyrimidinecarbonitrile (PPCN) Bioactivity Profiling

[1][2]

Executive Summary: The Scaffold vs. The Metabolite

In the realm of Fragment-Based Drug Discovery (FBDD), 2-Piperazino-4-pyrimidinecarbonitrile (PPCN) represents a "privileged structure"—a core scaffold capable of diverse biological interactions. However, its validation is frequently complicated by its structural homology to 1-(2-Pyrimidinyl)piperazine (1-PP) , a bioactive metabolite of buspirone with known promiscuity against


12

This guide provides a rigorous framework to cross-validate PPCN’s specific bioactivity.[1][2] Unlike standard application notes, we focus on distinguishing the nitrile-substituted core (PPCN) from its non-nitrile analogs, ensuring that observed phenotypic effects are due to specific target engagement rather than polypharmacological noise.

Core Comparative Analysis
FeaturePPCN (Target) 1-PP (Reference/Alternative) Implication
Structure Pyrimidine core + C4-NitrilePyrimidine core (No Nitrile)Nitrile acts as an electron-withdrawing group (EWG), lowering the pKa of the pyrimidine ring.[1][2]
Primary Risk Covalent reactivity (rare) or specific kinase inhibitionGPCR Promiscuity (

, 5-HT)
PPCN must be screened against GPCRs to prove "clean" profile compared to 1-PP.[1][2]
Solubility Moderate (Polar Surface Area ~65 Ų)HighPPCN requires DMSO stock optimization; 1-PP is water-soluble.[1][2]

Mechanism of Action & Target Landscape

To validate PPCN, one must understand its potential chemical behavior.[1][2] The C4-nitrile group alters the electronic distribution of the pyrimidine ring compared to the unsubstituted 1-PP.[1][2]

  • Hypothesis 1 (Kinase/Enzyme Inhibition): The nitrile group can interact with cysteine residues (reversible covalent) or fit into hydrophobic pockets in kinases, distinct from the GPCR-binding mode of 1-PP.[1][2]

  • Hypothesis 2 (GPCR Modulation): The piperazine tail dictates GPCR binding.[1][2] The nitrile group may sterically hinder or electronically dampen the affinity for adrenergic receptors compared to 1-PP.[1][2]

Visualization: Validation Logic Flow

The following diagram illustrates the decision tree for characterizing PPCN activity.

PPCN_ValidationStartCompound: PPCNStep1Step 1: Cytotoxicity Screen(HEK293 vs. Target Line)Start->Step1Step2Step 2: GPCR Off-Target Profiling(Compare vs. 1-PP)Step1->Step2If Non-Toxic (<10µM)Result_ToxicNon-Specific ToxicityStep1->Result_ToxicIf Toxic (<1µM)Decision1Is GPCR Activity > 1-PP?Step2->Decision1Path_GPCRRetain as GPCR Hit(Analyze SAR)Decision1->Path_GPCRYesPath_CleanStep 3: Functional Target Assay(Kinase/Enzyme)Decision1->Path_CleanNo (Cleaner Profile)Result_SpecificValid Specific InhibitorPath_Clean->Result_Specific

Figure 1: Strategic workflow for differentiating PPCN bioactivity from general toxicity or off-target GPCR effects.

Cross-Validation Protocols

To ensure data integrity, PPCN activity must be normalized against 1-PP (the "dirty" control) and Staurosporine (pan-kinase/toxicity control).[1][2]

Experiment A: Differential Cytotoxicity Profiling

Objective: Determine if PPCN exhibits cell-line specific efficacy (indicative of targeted mechanism) or general cytotoxicity.[1][2]

  • Cell Lines:

    • HEK293 (Kidney, non-cancerous reference).[1][2]

    • A549 / HeLa (Cancer lines, high metabolic activity).[1][2]

  • Method: ATP-based luminescence assay (e.g., CellTiter-Glo).[1][2]

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Treatment: Prepare PPCN and 1-PP stocks (10 mM in DMSO). Perform 1:3 serial dilutions (100 µM to 0.1 nM).

    • Critical Step: Maintain final DMSO concentration <0.5% to avoid solvent artifacts.[1][2]

  • Incubation: Treat cells for 48h or 72h.

  • Readout: Add ATP reagent, shake for 2 mins, incubate 10 mins, read luminescence.

  • Analysis: Calculate

    
    .
    
    • Success Criterion: PPCN shows

      
       selectivity for cancer line vs. HEK293.[1][2] If HEK293 
      
      
      Cancer
      
      
      , the compound is a general toxin.[1][2]
Experiment B: GPCR "Cleanliness" Check (cAMP Hunter)

Objective: Verify if the nitrile group reduces the off-target adrenergic activity seen with 1-PP.

  • Target:

    
    -Adrenergic Receptor (Gi coupled).[1][2]
    
  • Method: Forskolin-induced cAMP accumulation (HTRF or Luminescence).[1][2]

Protocol:

  • Cell System: CHO-K1 cells overexpressing

    
    -AR.[1][2]
    
  • Agonist Stimulation: Stimulate cells with Forskolin (10 µM) to raise cAMP.[1][2]

  • Treatment: Add PPCN or 1-PP (10 µM).

    • Mechanism:[2] If the compound is an

      
      -agonist, it will lower cAMP.[1][2] If antagonist, it will block a reference agonist (like Clonidine).[1][2]
      
  • Comparison:

    • 1-PP: Known to modulate this pathway (High Activity).[1][2]

    • PPCN: If the nitrile group successfully alters the pharmacophore, you should see reduced modulation compared to 1-PP.[1][2]

Experiment C: Target Engagement (Thermal Shift Assay)

Objective: Confirm physical binding to a specific protein target (e.g., a kinase panel) independent of cellular phenotype.[1][2]

Protocol:

  • Mix: Recombinant protein (2 µM) + Sypro Orange dye + PPCN (10 µM and 50 µM).

  • Ramp: Heat from 25°C to 95°C in qPCR machine.

  • Result: Calculate

    
     (Melting Temperature Shift).
    
    • Valid Hit:

      
       (stabilization).[1][2]
      
    • Non-binder:

      
      .[1][2]
      

Comparative Data Guide

Use this table to interpret your screening results.

ReadoutPPCN (The Product) 1-PP (The Analog) Interpretation
HEK293 Viability (

)

(Expected)

PPCN is non-toxic to healthy cells (Good).[1][2]
Tumor Cell Viability (

)


Positive Hit: PPCN has specific anti-proliferative activity distinct from the 1-PP core.[1][2]

-AR Binding (

)

(Low Affinity)

(High Affinity)
Clean Profile: The nitrile group successfully removes the GPCR liability.[1][2]
Solubility (PBS, pH 7.4) ModerateHighPPCN requires careful formulation (use 0.5% Methylcellulose for in vivo).[1][2]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1][2][3] [Link][1][2]

  • Wikipedia. Pyrimidinylpiperazine (1-PP) Pharmacology.[1][2] (Validating the reference standard). [Link][1][2]

  • BindingDB. 6-(4-Methoxy-phenyl)-2-piperazin-1-yl-pyrimidine-4-carbonitrile Data.[1][2][3] (Evidence of the scaffold in active ligands).[1][2][4] [Link][1][2]

Benchmarking 2-Piperazino-4-pyrimidinecarbonitrile against established research compounds

Author: BenchChem Technical Support Team. Date: February 2026

Sub-Title: A Comparative Analysis of Privileged Scaffolds in Fragment-Based Drug Discovery (FBDD)

Executive Summary

2-Piperazino-4-pyrimidinecarbonitrile (CAS: 1135283-54-3) represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple building blocks, this compound integrates two critical pharmacophores: the pyrimidine core (ubiquitous in kinase inhibitors) and the piperazine moiety (a solubility and pharmacokinetic enhancer), stabilized by a C4-nitrile handle for versatile downstream diversification.

This guide benchmarks this compound against standard research alternatives, focusing on its utility in synthesizing inhibitors for Janus Kinases (JAK) , Cyclin-Dependent Kinases (CDK) , and GPCR agonists .

Key Advantages at a Glance
FeatureThis compoundStandard Alternative (Ester Analog)Impact
Metabolic Stability High (Nitrile is resistant to esterases)Low (Esters hydrolyze rapidly in plasma)Improved in vivo half-life (t1/2).
Synthetic Versatility High (Access to amines, amides, tetrazoles)Moderate (Limited to acids/alcohols)Broader chemical space exploration.
Solubility (LogP) Optimized (Piperazine + Polar Nitrile)VariableEnhanced oral bioavailability.

Chemical Profile & Structural Analysis

The compound functions as a bifunctional scaffold. The C2-piperazine acts as a solvent-exposed solubilizing group, often protruding into the solvent front of an ATP-binding pocket, while the C4-nitrile serves as an electrophilic handle or a hydrogen bond acceptor.

Physicochemical Benchmarking

Data simulated based on structure-property relationships (SPR).

PropertyThis compound2-Piperazino-4-pyrimidinecarboxylate1-(2-Pyridyl)piperazine
MW ( g/mol ) 189.22~208.2163.2
H-Bond Acceptors 553
Topological PSA (Ų) ~64.8~75.0~45.0
cLogP ~0.1 (Hydrophilic)~0.5~1.2 (More Lipophilic)
Primary Utility Late-stage Diversification Intermediate SynthesisSimple Linker

Expert Insight: The nitrile group is superior to the ester analog for library generation because it tolerates harsh basic conditions (e.g., alkylation of the piperazine NH) that would hydrolyze an ester. Furthermore, the nitrile can be converted to a tetrazole (bioisostere of carboxylic acid) or an amidine , motifs critical for binding to arginine-rich pockets in enzymes like Thrombin or Trypsin .

Biological Performance Benchmarking

This scaffold is not a drug itself but a critical intermediate for generating high-potency inhibitors. We benchmark its performance by analyzing the activity of drugs derived from this specific core versus those derived from alternative scaffolds.[1][2]

Case Study A: Kinase Inhibition (JAK/CDK)

In the development of CDK4/6 inhibitors (e.g., analogs of Ribociclib), the pyrimidine core is essential for hinging binding.

  • The 2-Piperazino-4-CN Scaffold: Allows for the introduction of the piperazine side chain early in the synthesis with the nitrile protected as a "masked" amide or amine.

  • Performance Metric: Compounds derived from this scaffold typically show IC50 values < 50 nM against CDK4/6 due to the precise orientation of the solubilizing piperazine ring.

Case Study B: GPCR Agonism (GPR119)

Research indicates that 2-piperazinyl-pyrimidines are potent GPR119 agonists for Type 2 Diabetes treatment.[3]

  • Comparison: The pyrimidine core exhibits higher metabolic stability against oxidative metabolism (P450) compared to the pyridine analog.

  • Data Point: Pyrimidine derivatives demonstrated a 2-fold increase in microsomal stability compared to their pyridine counterparts in rat liver microsome assays.

Experimental Protocols

These protocols are designed to be self-validating. If the LC-MS does not show the expected M+1 peak, check the pH of the aqueous workup, as the piperazine amine can form water-soluble salts.

Protocol 1: Synthesis of the Scaffold (SNAr Displacement)

Objective: Synthesize this compound from 2-chloro-4-pyrimidinecarbonitrile.

  • Reagents:

    • 2-Chloro-4-pyrimidinecarbonitrile (1.0 eq)

    • Piperazine (3.0 eq) - Excess prevents bis-alkylation.

    • DIPEA (Diisopropylethylamine) (2.0 eq)

    • Solvent: THF or Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-chloro-4-pyrimidinecarbonitrile in THF (0.1 M) at 0°C.

    • Add DIPEA, followed by the slow addition of Piperazine (dissolved in THF).

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Validation Point: Monitor by TLC (5% MeOH in DCM). Product is more polar than the starting chloride.

  • Workup:

    • Dilute with water. Extract with DCM (3x).

    • Wash organic layer with Brine. Dry over Na2SO4.

    • Crucial Step: If the product remains in the aqueous phase, saturate the aqueous phase with NaCl or use n-Butanol for extraction.

  • Yield: Expect 85-95%.

Protocol 2: Downstream Functionalization (Nitrile to Amidine)

Objective: Convert the nitrile handle to an amidine (Pinner Reaction context).

  • Reagents:

    • Scaffold (1.0 eq)

    • HCl (gas) or Acetyl Chloride in MeOH (to generate anhydrous HCl).

    • Ammonia (NH3) in MeOH (7N).

  • Procedure:

    • Dissolve scaffold in dry MeOH.

    • Bubble HCl gas at 0°C until saturation (formation of imidate intermediate).

    • Stir 12h at RT.

    • Remove solvent in vacuo. Redissolve in dry MeOH.

    • Add NH3/MeOH and stir for 4h.

  • Result: Formation of the amidine hydrochloride salt.

Visualizing the Workflow

The following diagram illustrates the central role of This compound in diverging synthetic pathways toward different therapeutic classes.

DrugDiscoveryWorkflow cluster_legend Workflow Logic Start 2,4-Dichloropyrimidine Intermediate 2-Chloro-4-cyanopyrimidine Start->Intermediate Zn(CN)2, Pd(0) Scaffold 2-Piperazino-4- pyrimidinecarbonitrile (The Product) Intermediate->Scaffold Piperazine, SNAr PathA Path A: Kinase Inhibitors (N-Alkylation) Scaffold->PathA R-X, Base (Target: CDK/JAK) PathB Path B: GPCR Agonists (Nitrile Hydrolysis) Scaffold->PathB H2O2, NaOH (Target: GPR119) PathC Path C: Serine Protease Inhibitors (Pinner Reaction) Scaffold->PathC HCl, then NH3 (Target: Thrombin) Legend The scaffold acts as a divergent point for multiple drug classes.

Figure 1: Divergent synthetic utility of the this compound scaffold in medicinal chemistry workflows.

References

  • Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry, 2019.[4] Link

  • Recent Advances in Pyrimidine-Based Drugs. Molecules, 2021. Link

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists. Molecular Diversity, 2017.[3] Link

  • PubChem Compound Summary for CID 36995510: this compound. National Center for Biotechnology Information. Link

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Wisdom Library, 2024. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Piperazino-4-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Rationale

Do not treat this compound as a generic organic solid. 2-Piperazino-4-pyrimidinecarbonitrile presents a dual-hazard profile that requires specific containment strategies beyond standard Good Laboratory Practice (GLP).

  • The Piperazine Moiety: A known sensitizer .[1] Repeated exposure to dust or aerosols can lead to irreversible respiratory sensitization (asthma-like symptoms) and contact dermatitis.

  • The Pyrimidine-Nitrile Core: Associated with acute toxicity and corrosivity . The nitrile group poses a risk of metabolic cyanide release if ingested or absorbed in significant quantities, while the pyrimidine ring often imparts bioactivity that targets the central nervous system.

Core Directive: The primary goal of your PPE is not just to prevent acute burns, but to prevent immunological sensitization. Zero skin contact and zero inhalation are the operational standards.

Hazard Characterization Matrix

Hazard ClassGHS CodeMechanism of ActionCritical PPE Countermeasure
Respiratory Sensitization H334 Piperazine ring binds to proteins in the respiratory tract, triggering IgE-mediated immune response.Engineering Control: Fume Hood (Primary). PPE: N95/P100 Respirator (Secondary/Emergency).
Skin Corrosion/Irritation H314 / H317 Basic nitrogen lone pairs (pKa ~9.8) cause caustic burns; haptens trigger allergic dermatitis.Gloves: Double-layer Nitrile (minimum) or Laminate (Silver Shield) for solutions.
Acute Toxicity H302 Systemic absorption via mucous membranes.Face: Chemical Splash Goggles (prevent dust entry via tear ducts).

PPE Selection Logic & Specifications

The selection of PPE depends heavily on the physical state of the reagent. Solvents (e.g., DCM, DMF) used during synthesis often permeate gloves faster than the solute itself, carrying the toxicant with them.

Decision Logic Diagram

PPE_Decision_Tree Start Start: Handling this compound State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction Mixture State->Solution Solid_Risk Risk: Dust & Inhalation Solid->Solid_Risk Soln_Risk Risk: Splash & Permeation Solution->Soln_Risk Solid_PPE PPE Protocol A: 1. Nitrile Gloves (5 mil) 2. Lab Coat (Buttoned) 3. Splash Goggles 4. Fume Hood (Sash <18") Solid_Risk->Solid_PPE Soln_Check Solvent Type? Soln_Risk->Soln_Check Polar Aqueous / Alcohols Soln_Check->Polar NonPolar DCM / THF / DMF Soln_Check->NonPolar Soln_PPE_A PPE Protocol B: Double Nitrile Gloves (Change every 30 mins) Polar->Soln_PPE_A Soln_PPE_B PPE Protocol C: Laminate (Silver Shield) liners UNDER Nitrile outer gloves NonPolar->Soln_PPE_B

Caption: PPE selection logic based on physical state and solvent compatibility to prevent permeation.

Detailed PPE Specifications
ComponentSpecificationOperational Note
Hand Protection (Solid) Nitrile (min 5 mil) Inspect for pinholes by inflating with air before donning.
Hand Protection (Solution) Double Gloving or Laminate If using DCM or DMF, standard nitrile degrades in <5 mins. Use Silver Shield® laminate gloves as an inner layer.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders. Fine dust can bypass side shields and enter via the tear ducts.
Respiratory Engineering Control Only Handle strictly inside a certified chemical fume hood. If weighing outside a hood is unavoidable, a P100 half-mask respirator is mandatory.
Body Protection Lab Coat (Tyvek optional) Cotton lab coats are acceptable for small scale. For >10g handling, use disposable Tyvek sleeves to prevent cuff contamination.

Operational Protocols

A. Weighing & Transfer (The High-Risk Zone)

Context: Static electricity can cause the powder to "jump," creating an invisible aerosol cloud.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the powder.

  • The "Deep Hood" Rule: Perform all weighing at least 6 inches inside the fume hood sash.

  • Damp Wipe Technique: Place a solvent-dampened Kimwipe around the balance. Any stray grains will stick to the damp wipe rather than becoming airborne dust.

  • Container Hygiene: Wipe the exterior of the stock container with a damp paper towel before returning it to storage. This protects the next user.

B. Reaction Setup & Monitoring
  • Closed Systems: Once dissolved, keep the reaction vessel sealed. Use septa and syringes for addition/sampling to minimize open-air exposure.

  • Glove Discipline:

    • Never touch door handles, keyboards, or your face with gloved hands.

    • Change Schedule: If handling DCM/DMF solutions, change outer gloves immediately upon splash or every 15 minutes.

C. Doffing (Removal) Sequence

Most exposures occur during removal of contaminated PPE.

  • Wash Outer Gloves: While still in the hood, rinse outer gloves with water/soap to remove gross contamination.

  • Remove Outer Gloves: Peel from the cuff, turning them inside out. Discard in solid waste inside the hood.

  • Inspect Inner Gloves: Check for tears or stains.

  • Remove Goggles: Handle by the strap only.

  • Wash Hands: Immediately wash with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Response

ScenarioImmediate ActionSecondary Action
Skin Contact (Powder) Brush off gently (do not rub). Flush with water for 15 mins.Seek medical evaluation for sensitization signs (redness/itch).
Skin Contact (Solution) Do not use solvents to wash skin. Flush with water for 15 mins.If DCM was the solvent, monitor for systemic toxicity (dizziness).
Eye Contact Flush at eyewash station for 15 minutes . Hold eyelids open.Transport to ER. Bring SDS.
Spill (>1g) Evacuate area. Allow dust to settle.Don P100 respirator. Clean with wet method (damp towels). Do not sweep.

Disposal & Deactivation

Disposal must comply with RCRA and local regulations.

  • Solid Waste: Double-bag in heavy-duty polyethylene bags. Label as "Toxic Solid - Piperazine Derivative."

  • Liquid Waste:

    • Acidic Aqueous Waste: Piperazine derivatives are basic. Ensure waste stream pH is monitored if mixing with strong acids to avoid heat generation.

    • Organic Waste: Segregate into "Halogenated" or "Non-Halogenated" based on the solvent used.

  • Container Deactivation: Rinse empty containers with 5% dilute HCl (converts the basic piperazine to a non-volatile salt) before disposal.

References

  • National Center for Biotechnology Information (PubChem). (2023). Compound Summary: 2-(1-Piperazinyl)pyrimidine.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Piperazine.[1][2][3][4][5][6][7][8] (Specific focus on Respiratory Sensitization H334). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link][7]

Sources

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